4-Formyl-3-hydroxybenzoic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-formyl-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHFCWYCKQKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312083 | |
| Record name | 4-Formyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-12-5 | |
| Record name | 4-Formyl-3-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-3-hydroxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Formyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FORMYL-3-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2G99FL7M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Formyl-3-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The document details established formylation methodologies, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, alongside a modern, high-yield approach utilizing paraformaldehyde and a Lewis acid catalyst. Each method is presented with detailed experimental protocols, comparative quantitative data, and reaction pathway visualizations to aid in laboratory application and optimization.
Executive Summary
The synthesis of this compound is most effectively achieved through the ortho-formylation of a 3-hydroxybenzoic acid precursor. While classic methods such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions are theoretically applicable, they often suffer from harsh reaction conditions, low yields, and the formation of multiple isomers, complicating purification. A more recent and highly efficient method involves the magnesium chloride-mediated ortho-formylation of a 3-hydroxybenzoate ester with paraformaldehyde. This approach offers superior regioselectivity and high yields, making it the recommended pathway for the targeted synthesis of this compound.
Comparative Analysis of Synthesis Pathways
The selection of a synthetic route for this compound is contingent on factors such as desired yield, purity, scalability, and available laboratory resources. The following table summarizes the key quantitative data associated with the most viable synthesis pathways.
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity | Key Advantages & Disadvantages |
| Ortho-Formylation with MgCl₂ and Paraformaldehyde | Methyl 3-hydroxybenzoate | MgCl₂, Triethylamine (B128534), Paraformaldehyde | Good to Excellent | High | Advantages: High regioselectivity for the ortho position, mild reaction conditions, good to excellent yields. Disadvantages: Requires anhydrous conditions. |
| Reimer-Tiemann Reaction | 3-Hydroxybenzoic acid | Chloroform (B151607), Strong Base (e.g., NaOH) | Low to Moderate | Moderate | Advantages: Does not require anhydrous conditions. Disadvantages: Often results in a mixture of ortho and para isomers, low yields, use of hazardous chloroform, harsh basic conditions. |
| Duff Reaction | 3-Hydroxybenzoic acid | Hexamethylenetetramine (HMTA), Acidic Medium | Generally Inefficient | Moderate | Advantages: Can be effective for electron-rich phenols. Disadvantages: Generally low yields, requires acidic conditions.[1] |
| Vilsmeier-Haack Reaction | 3-Hydroxybenzoic acid | POCl₃, DMF | Moderate to Good | Good | Advantages: Milder than Reimer-Tiemann, generally good yields for activated arenes. Disadvantages: The Vilsmeier reagent is a weak electrophile requiring an electron-rich substrate.[2] |
Detailed Synthesis Pathways and Experimental Protocols
This section provides a detailed examination of the primary synthetic routes to this compound, complete with reaction mechanisms and step-by-step experimental protocols.
Ortho-Formylation using Magnesium Chloride and Paraformaldehyde
This modern approach offers a highly regioselective and efficient synthesis of the target molecule's ester precursor, methyl 4-formyl-3-hydroxybenzoate.[3] The reaction proceeds via the formation of a magnesium phenoxide, which then undergoes ortho-selective formylation with paraformaldehyde. Subsequent hydrolysis of the ester yields the final product.
Reaction Pathway:
Caption: Magnesium chloride-mediated ortho-formylation pathway.
Experimental Protocol:
-
Step 1: Formation of Methyl 4-formyl-3-hydroxybenzoate.
-
To a solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous acetonitrile, add anhydrous magnesium chloride (1.5 equivalents) and triethylamine (3.75 equivalents).[3]
-
Add paraformaldehyde (6.75 equivalents) to the mixture.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.[3]
-
Upon completion, cool the mixture to room temperature and acidify with 5% aqueous HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to yield methyl 4-formyl-3-hydroxybenzoate.[3] A good yield is reported for this reaction.[3]
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the purified methyl 4-formyl-3-hydroxybenzoate in a suitable solvent (e.g., a mixture of methanol (B129727) and water).
-
Add an excess of a base (e.g., sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
-
Reimer-Tiemann Reaction
A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform in a strongly basic solution.[4] The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ.[4]
Reaction Pathway:
Caption: Reimer-Tiemann reaction pathway for 3-hydroxybenzoic acid.
Experimental Protocol:
-
Dissolve 3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the solution and add chloroform dropwise with vigorous stirring.
-
Maintain the reaction at a gentle reflux for several hours.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid.
-
The product, typically a mixture of this compound and 2-formyl-3-hydroxybenzoic acid, will precipitate.
-
Separate the isomers via techniques such as fractional crystallization or column chromatography.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid, to achieve ortho-formylation of activated aromatic compounds.[1]
Reaction Pathway:
Caption: Duff reaction pathway for the synthesis of this compound.
Experimental Protocol:
-
Dissolve 3-hydroxybenzoic acid in a suitable acidic solvent (e.g., glacial acetic acid).
-
Add hexamethylenetetramine to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and hydrolyze by adding water or dilute acid.
-
Isolate the crude product, which may require purification by recrystallization or chromatography to separate it from unreacted starting material and byproducts.
Vilsmeier-Haack Reaction
This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2]
Reaction Pathway:
Caption: Vilsmeier-Haack reaction for the formylation of 3-hydroxybenzoic acid.
Experimental Protocol:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature.
-
Add 3-hydroxybenzoic acid to the freshly prepared Vilsmeier reagent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction by pouring it onto ice and then neutralize with a base.
-
The product can be isolated by filtration or extraction and may require further purification.
Characterization Data for this compound
Accurate characterization of the final product is crucial for its use in subsequent research and development. The following data can be used to confirm the identity and purity of synthesized this compound.
| Property | Value |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Appearance | Solid |
| Melting Point | 235-240 °C |
| ¹H NMR | Predicted shifts will be highly dependent on the solvent used. Expected signals would include aromatic protons, an aldehyde proton (typically δ 9.5-10.5 ppm), a carboxylic acid proton (typically δ 10-13 ppm), and a hydroxyl proton. |
| ¹³C NMR | Predicted shifts would include aromatic carbons, a carbonyl carbon from the carboxylic acid (typically δ 165-185 ppm), and an aldehyde carbonyl carbon (typically δ 190-200 ppm). |
| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), a C=O stretch from the aldehyde (around 1680 cm⁻¹), and C-H stretches from the aromatic ring. |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 166. |
Conclusion
For the synthesis of this compound, the ortho-formylation of methyl 3-hydroxybenzoate using magnesium chloride and paraformaldehyde is the most recommended pathway due to its high regioselectivity and yield. While the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions provide alternative routes, they are often less efficient and may lead to purification challenges. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this important chemical intermediate.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-3-hydroxybenzoic acid, a substituted aromatic carboxylic acid, is a molecule of significant interest in various scientific domains, including medicinal chemistry and materials science. Its unique structural features, comprising a carboxylic acid, a hydroxyl group, and a formyl group on a benzene (B151609) ring, impart a range of chemical and physical properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 619-12-5 |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C=O[2] |
| InChI Key | FDDHFCWYCKQKGY-UHFFFAOYSA-N |
| Property | Value | Notes |
| Melting Point | 235-240 °C | Literature values indicate a relatively high melting point, characteristic of a stable crystalline solid. |
| Boiling Point | 214.32 °C (rough estimate)[3] | An experimental boiling point is not readily available due to the high melting point and potential for decomposition at elevated temperatures. |
| pKa | 3.66 ± 0.10 (Predicted)[3] | The predicted pKa suggests it is a moderately strong organic acid. |
| Solubility | Soluble in acid and alkali; slightly soluble in water and common organic solvents.[3] | Qualitative data suggests pH-dependent aqueous solubility and some solubility in polar organic solvents. |
| Appearance | White crystalline solid[3] |
Spectral Data
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing splitting patterns consistent with a trisubstituted benzene ring.
-
Aldehyde Proton: A singlet around 9.5-10.5 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >12 ppm.
-
Hydroxyl Proton: A broad singlet, with its chemical shift dependent on concentration and temperature.
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbons: Resonances for the carboxylic acid and aldehyde carbons are expected in the range of 165-195 ppm.
-
Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring will appear between 110-160 ppm.
Expected FT-IR Spectral Data (as KBr pellet):
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aldehyde): Peaks around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1740 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): Expected at m/z = 166.
-
Key Fragmentation Peaks: Loss of H₂O (m/z = 148), loss of CHO (m/z = 137), and loss of COOH (m/z = 121).
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for aromatic carboxylic acids and can be adapted for this compound.
Determination of Melting Point
The melting point can be accurately determined using a capillary melting point apparatus.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid sample.
Protocol:
-
Sample Preparation: A small amount of this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[4]
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and application.
Workflow for Solubility Testing:
Caption: A general workflow for determining the solubility of a compound.
Protocol:
-
Preparation: A known mass of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally to each test tube.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure equilibrium is reached.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): If the solid dissolves completely, more solute can be added until saturation is reached. The solubility can then be expressed in terms of g/100 mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically.
Protocol (Potentiometric Titration):
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
Biological Signaling Pathways
While direct studies on the role of this compound in signaling pathways are limited, recent research on the closely related compound, 4-hydroxybenzoic acid (4-HBA), provides a compelling area for future investigation. A 2023 study revealed that 4-HBA acts as a signaling molecule in the human pathogen Shigella sonnei.[5][6]
Proposed Signaling Cascade based on 4-HBA in Shigella sonnei:
Caption: Biosynthesis and signaling of 4-HBA in Shigella sonnei.
This study demonstrated that 4-HBA is synthesized from chorismate by the enzyme UbiC and subsequently binds to the response regulator AaeR to control the expression of genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[5]
Furthermore, the same research indicated that 4-HBA produced by S. sonnei can interfere with the cyclic AMP (cAMP)-dependent signaling pathway in the fungus Candida albicans, thereby inhibiting its morphological transition and biofilm formation.[5] This suggests a role for hydroxybenzoic acids in inter-kingdom communication.
Hypothesized Interaction with cAMP Pathway in Candida albicans:
Caption: Hypothesized effect of 4-HBA on C. albicans signaling.
Given the structural similarity between this compound and 4-hydroxybenzoic acid, it is plausible that the former may also exhibit similar biological activities. The presence of the additional formyl and hydroxyl groups could modulate its binding affinity to target proteins and its overall biological effect. Further research is warranted to explore the potential of this compound as a modulator of these or other signaling pathways.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable tool in chemical synthesis. While its direct biological roles are still under investigation, the established signaling functions of its close analog, 4-hydroxybenzoic acid, open up exciting avenues for future research in drug discovery and chemical biology. This technical guide provides a solid foundation of its known properties and the methodologies to explore them further, serving as a critical resource for scientists and researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Formyl-3-hydroxybenzoic acid CAS number and structure
An In-depth Technical Guide to 4-Formyl-3-hydroxybenzoic acid
Introduction
This compound, a substituted aromatic carboxylic acid, serves as a significant building block in organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a formyl group on a benzene (B151609) ring, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Core Compound Identification
The fundamental identity of this compound is established by its unique CAS number and structural identifiers.
| Identifier | Value |
| CAS Number | 619-12-5[1][2] |
| Molecular Formula | C₈H₆O₄[2][3] |
| IUPAC Name | This compound[3] |
| SMILES | C1=CC(=C(C=C1C(=O)O)O)C=O[3] |
| InChI Key | FDDHFCWYCKQKGY-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 166.13 g/mol [2][4] |
| Appearance | White crystalline solid[2] |
| Melting Point | 235-240 °C[2][5] |
| Solubility | Soluble in acid and alkali; slightly soluble in water and common organic solvents[2] |
| pKa | 3.66 ± 0.10 (Predicted)[2] |
| Storage | Keep in a dark, dry, and sealed container at room temperature[2] |
Synthesis and Experimental Protocols
This compound can be used as a starting material for various chemical reactions. A common protocol involves its conversion to the corresponding methyl ester, a foundational step for further derivatization.
Protocol 1: Synthesis of Methyl 4-formyl-3-hydroxybenzoate
This protocol details the esterification of this compound.
Materials:
-
This compound (5 g, 30 mmol)[4]
-
Methanol (70 mL)[4]
-
Thionyl chloride (3.29 mL, 45 mmol)[4]
-
Toluene (B28343) (50 mL)[4]
-
Ethyl acetate-hexane (for recrystallization)[4]
Procedure:
-
Suspend this compound in methanol.
-
Add thionyl chloride dropwise to the suspension.[4]
-
Heat the mixture to reflux and maintain it overnight.[4]
-
Concentrate the mixture to dryness.
-
Add toluene and concentrate again to remove residual reagents.[4]
-
Recrystallize the resulting residue from an ethyl acetate-hexane mixture.[4]
-
The final product is methyl 4-formyl-3-hydroxybenzoate, obtained with a typical yield of around 85%.[4]
Caption: Workflow for the synthesis of Methyl 4-formyl-3-hydroxybenzoate.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of various high-value organic compounds.[2] Its derivatives have shown potential in several research areas.
-
Fluorescent Probes: It serves as a reactant for preparing pH-sensitive fluorescent probes, such as 4,4'-(hydrazine-1,2-diylidene bis(methanylylidene)) bis(3-hydroxybenzoic acid) (HDBB), through a condensation reaction with hydrazine.[5]
-
Heterocyclic Compounds: The compound can be used to synthesize benzocoumarin fluorescent dyes and 2-Oxo-2H-1-benzopyran-3,7-dicarboxylic acid via condensation with diethyl malonate.[5]
-
Coordination Chemistry: It is a precursor for creating Schiff base ligands, which are essential for preparing stable and functional metal complexes.[5]
-
Drug Discovery Context: While direct biological activities are not extensively documented, its parent structure, p-hydroxybenzoic acid, and its derivatives are known for a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[6][7] This suggests that derivatives of this compound could be promising candidates for drug discovery programs. For instance, the broader class of formylbenzoic acids is crucial in synthesizing potent inhibitors for the dengue virus protease and antagonists for the human glucagon (B607659) receptor.[8]
Caption: Synthetic utility of this compound as a precursor.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[3] |
| Skin Irritation | H315: Causes skin irritation[3] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction[3] | P261: Avoid breathing dust. P333+P317: If skin irritation or rash occurs: Get medical help.[3] |
| Eye Irritation | H319: Causes serious eye irritation[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95, US), eyeshields, faceshields, and gloves when handling this compound.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound | 619-12-5 [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
The Elusive Presence of 4-Formyl-3-hydroxybenzoic Acid in the Plant Kingdom: A Technical Review of its Closely Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-3-hydroxybenzoic acid is a phenolic compound of interest due to its potential applications in chemical synthesis and drug discovery. However, extensive literature review reveals a significant lack of direct evidence for its natural occurrence in plant species. This technical guide addresses this knowledge gap by focusing on the well-documented natural presence of its immediate structural analogs: protocatechuic acid (3,4-dihydroxybenzoic acid) and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). These compounds are not only widely distributed throughout the plant kingdom but also serve as key precursors in the biosynthesis of various secondary metabolites. This document provides a comprehensive overview of their natural occurrence, quantitative data, detailed experimental protocols for their analysis, and insights into their biosynthetic pathways.
Natural Occurrence of Protocatechuic Acid and Protocatechuic Aldehyde
Protocatechuic acid (PCA) and protocatechuic aldehyde (PAL) are simple phenolic compounds that have been identified in a diverse range of plant families. They are recognized for their antioxidant, anti-inflammatory, and other pharmacological properties.[1][2] Their presence is particularly notable in various medicinal herbs, fruits, and vegetables.[1][2][3]
Quantitative Data
The concentration of PCA and PAL can vary significantly between plant species and even different tissues within the same plant. The following table summarizes reported quantitative data for these compounds in selected plant sources.
| Plant Species | Tissue | Compound | Concentration | Reference |
| Salvia miltiorrhiza | Root | Protocatechuic acid | 1.43 mg/g | [1][3] |
| Protocatechuic aldehyde | 0.02 - 1.73 mg/g | [1][3] | ||
| Root | Protocatechuic aldehyde | 0.22% | [4] | |
| Alpinia oxyphylla | Fruit (fresh weight) | Protocatechuic acid | 0.832 mg/kg | [1][3] |
| Kernels (air-dried) | Protocatechuic acid | ~11.3 mg/kg | [1][3] | |
| Açaí (Euterpe oleracea) | Oil | Protocatechuic acid | 630 ± 36 mg/kg | [5] |
| Onion (Allium cepa) | Scales | Protocatechuic acid | Present (antifungal agent) | [5] |
| Hibiscus sabdariffa | Flowers | Protocatechuic acid | Present | [6] |
| Scutellaria barbata | Protocatechuic acid | ~64 µg/g (supercritical CO2 extraction) | [7] |
Biosynthesis of Protocatechuic Acid in Plants
Protocatechuic acid is a key intermediate in the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. It is primarily derived from the shikimate pathway. One of the established routes involves the conversion of p-hydroxybenzoic acid.[8] The biosynthesis can also proceed from other lignin-associated phenolic compounds like ferulic acid and p-coumaric acid.
Experimental Protocols
The accurate identification and quantification of protocatechuic acid and protocatechuic aldehyde in plant materials require robust experimental protocols. The following sections detail the methodologies for extraction, isolation, and quantification.
Extraction and Isolation of Protocatechuic Acid and Protocatechuic Aldehyde
A general workflow for the extraction and isolation of these phenolic compounds from plant materials is outlined below.
Detailed Protocol for Solvent Extraction of Protocatechuic Acid from Syringa oblata Leaves: [9]
-
Sample Preparation: Dry the leaves of Syringa oblata and grind them into a fine powder.
-
Extraction:
-
Mix the powdered leaves with absolute ethanol at a material-to-liquid ratio of 1:30 (g/mL).
-
Heat the mixture to 65°C and maintain for 4 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Isolation of Protocatechuic Acid from Dalbergia cochinchinensis Leaf Extracts: [10]
-
Initial Extraction: Extract the dried leaf powder with a suitable solvent (e.g., methanol).
-
Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).
-
-
Purification:
-
Collect the fractions and monitor them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing the target compound and subject them to further purification steps, such as preparative HPLC, to obtain pure protocatechuic acid.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the quantification of phenolic compounds in plant extracts.
HPLC Method for Quantification of Protocatechuic Aldehyde in Salvia miltiorrhiza: [4][11]
-
Chromatographic System:
-
Column: Alltima C18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 4% glacial acetic acid in water.[4]
-
Detection: UV detector set at 281 nm.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of pure protocatechuic aldehyde in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Extract a known weight of the powdered plant material with a suitable solvent.
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of protocatechuic aldehyde in the plant extract by comparing its peak area with the calibration curve.
-
Conclusion
While the natural occurrence of this compound in plants remains unconfirmed, its closely related and biosynthetically linked analogs, protocatechuic acid and protocatechuic aldehyde, are prevalent and well-studied. This technical guide provides researchers and drug development professionals with a foundational understanding of the distribution, analysis, and biosynthesis of these important phenolic compounds. The provided experimental protocols offer a starting point for the extraction, isolation, and quantification of PCA and PAL from various plant sources, which is crucial for further pharmacological and phytochemical investigations. Future research may yet uncover the presence of this compound in specific plant taxa or under particular physiological conditions; however, the current body of evidence points to PCA and PAL as the more abundant and biologically relevant molecules in this structural class.
References
- 1. cibgp.com [cibgp.com]
- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of protocatechuic aldehyde in Radix Salvia miltiorrhiza and corresponding pharmacological sera from normal and fibrotic rats by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. [Comparison of protocatechuic aldehyde in different processed products of Salvia miltiorrhiza] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Formyl-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Formyl-3-hydroxybenzoic acid (C₈H₆O₄, Molar Mass: 166.13 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.8 - 10.2 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |
| ~8.0 - 8.2 | Doublet | 1H | Aromatic proton (H-5) |
| ~7.8 - 8.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| ~7.2 - 7.4 | Doublet | 1H | Aromatic proton (H-2) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Aldehyde carbon (-CHO) |
| ~165 - 170 | Carboxylic acid carbon (-COOH) |
| ~160 - 165 | Aromatic carbon (C-3) |
| ~135 - 140 | Aromatic carbon (C-1) |
| ~130 - 135 | Aromatic carbon (C-5) |
| ~125 - 130 | Aromatic carbon (C-6) |
| ~120 - 125 | Aromatic carbon (C-4) |
| ~115 - 120 | Aromatic carbon (C-2) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium, Broad | O-H stretch (Phenol) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Aldehyde) |
| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Phenol) |
| ~1200 | Medium | C-O stretch (Carboxylic acid) |
| ~900 - 650 | Medium to Strong | C-H bend (Aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 166 | High | [M]⁺ (Molecular Ion) |
| 149 | Medium | [M - OH]⁺ |
| 138 | Medium | [M - CO]⁺ |
| 121 | High | [M - COOH]⁺ |
| 93 | Medium | [C₆H₅O]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or the internal standard (TMS at δ 0.00).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for gas chromatography-mass spectrometry (GC-MS) analysis.
-
For direct insertion, the sample is heated to induce volatilization into the ion source.
-
-
Instrument Parameters:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 200-250 °C.
-
-
Data Processing:
-
The software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
solubility of 4-Formyl-3-hydroxybenzoic acid in common lab solvents
An In-depth Technical Guide to the Solubility of 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic and research applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the compound's chemical structure and general solubility principles. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine precise quantitative solubility in common laboratory solvents. This guide is intended to be a foundational resource for scientists and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound (CAS No: 619-12-5) is an organic compound with the molecular formula C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1][2] Its structure consists of a benzoic acid backbone substituted with both a formyl (-CHO) and a hydroxyl (-OH) group. This trifunctional nature makes it a versatile building block in organic synthesis. It is a solid at room temperature with a melting point of 235-240 °C.[1]
Chemical Structure:
The presence of a carboxylic acid, a hydroxyl group, and a formyl group imparts a high degree of polarity to the molecule and the capacity for hydrogen bonding, which are critical determinants of its solubility.
Solubility Profile
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents. This information is inferred from its chemical structure and general principles of organic chemistry.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble | The presence of multiple polar functional groups allows for hydrogen bonding with water, but the aromatic ring limits high solubility. |
| Methanol | Soluble | Methanol is a polar protic solvent that can effectively solvate the molecule through hydrogen bonding. It has been mentioned as an effective solvent for this compound.[3] | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar organic compounds. |
| Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent that should readily dissolve this compound. | |
| Acetone | Soluble | Acetone's polarity should allow for the dissolution of this compound. | |
| Ethyl Acetate | Moderately Soluble | As a less polar aprotic solvent, it is expected to be a moderately effective solvent. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM is low, and it is not expected to be a good solvent for a highly polar compound like this compound. |
| Toluene | Insoluble | Toluene is a nonpolar aromatic solvent and is unlikely to dissolve a polar, hydrogen-bonding solute. | |
| Hexane (B92381) | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the molecule. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common laboratory techniques for determining the solubility of a solid compound in a liquid solvent.[4][5][6]
Gravimetric Method (Shake-Flask)
This method is considered the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature using a shaker bath or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry vial (W₁).
-
Transfer a precise volume of the clear, saturated solution into the pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed and the residue is dry, reweigh the vial containing the solid residue (W₂).
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = (W₂ - W₁) / V Where:
-
W₁ = Weight of the empty vial (mg)
-
W₂ = Weight of the vial with the dried residue (mg)
-
V = Volume of the supernatant taken (mL)
-
-
High-Performance Liquid Chromatography (HPLC) Method
This method is useful for lower solubility compounds or when only small amounts of material are available.
Methodology:
-
Preparation of a Saturated Solution and Phase Separation:
-
Follow steps 1-3 from the Gravimetric Method.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject these standards into an HPLC system and record the peak areas to generate a standard curve (Concentration vs. Peak Area).
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the standard curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for determining the solubility of a solid compound.
Conceptual Diagram of Solubility Factors
This diagram shows the key molecular interactions influencing the solubility of this compound.
Caption: Key molecular properties influencing solubility in different solvent types.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][7] It may also cause an allergic skin reaction.[2][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]
Conclusion
While quantitative solubility data for this compound remains to be systematically documented, its molecular structure strongly indicates a preference for polar solvents. This guide provides a qualitative framework for solvent selection and detailed experimental protocols for researchers to determine precise solubility values tailored to their specific applications. The provided methodologies will aid in the efficient design of synthetic routes, purification strategies, and formulation development involving this versatile chemical compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Formyl-3-hydroxybenzoic acid | 1243461-12-2 [smolecule.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
- 7. This compound - High purity | EN [georganics.sk]
An In-depth Technical Guide on the Discovery and History of 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-3-hydroxybenzoic acid, a seemingly unassuming aromatic compound, holds a place in the annals of organic chemistry that reflects the broader evolution of synthetic methodologies. This technical guide delves into the discovery and history of this molecule, tracing its probable origins to the late 19th century through the development of key formylation reactions. While a singular "discovery" paper remains elusive, the historical context of the Reimer-Tiemann and Gattermann reactions provides a logical framework for its initial synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed historical and modern synthetic protocols, and an exploration of its limitedly documented biological significance. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, also known by its IUPAC name this compound and CAS Number 619-12-5, is a trifunctional benzene (B151609) derivative featuring a carboxylic acid, a hydroxyl group, and a formyl group.[1] Its structure lends itself to a variety of chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules. This guide aims to provide a thorough understanding of its origins, properties, and preparation.
Discovery and Historical Context
Pinpointing the exact moment of the first synthesis of this compound is challenging due to the historical practices of chemical reporting. However, its discovery is intrinsically linked to the development of formylation reactions in the latter half of the 19th century. The structure of this compound suggests that its initial preparation was likely achieved through the application of one of the following seminal reactions to 3-hydroxybenzoic acid:
-
The Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[2][3] The application of this reaction to 3-hydroxybenzoic acid would logically lead to the introduction of a formyl group at the C4 position, ortho to the hydroxyl group and meta to the carboxylic acid group.
-
The Gattermann Reaction: Developed by Ludwig Gattermann, this reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.[4][5] This method was also a plausible route for the early synthesis of this compound from 3-hydroxybenzoic acid.
-
The Duff Reaction: Described by James C. Duff, this reaction uses hexamine as the formylating agent for phenols.[6][7] While generally less efficient, it provided another avenue for the ortho-formylation of phenolic compounds.
The timeline of these discoveries places the likely first synthesis of this compound in the period between the 1870s and the early 1900s, a vibrant era of exploration in synthetic organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆O₄ | [8][9] |
| Molecular Weight | 166.13 g/mol | [8][9] |
| Appearance | White to light brown crystalline solid | |
| Melting Point | 235-240 °C | [10] |
| CAS Number | 619-12-5 | [8] |
| IUPAC Name | This compound | [8] |
Experimental Protocols
Historical Synthesis: Hypothetical Reimer-Tiemann Reaction of 3-Hydroxybenzoic Acid
Objective: To synthesize this compound from 3-hydroxybenzoic acid.
Materials:
-
3-Hydroxybenzoic acid
-
Sodium hydroxide (B78521)
-
Chloroform
-
Hydrochloric acid
-
Water
-
Distillation apparatus
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser.
-
3-Hydroxybenzoic acid is dissolved in ethanol and added to the sodium hydroxide solution.
-
Chloroform is added dropwise to the mixture with constant stirring.
-
The reaction mixture is heated to reflux for several hours. The color of the solution is expected to change.
-
After the reflux period, the excess chloroform is removed by distillation.
-
The remaining aqueous solution is cooled and acidified with hydrochloric acid until a precipitate forms.
-
The precipitate, crude this compound, is collected by filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Expected Observations: The formation of a solid precipitate upon acidification is the primary indicator of a successful reaction. The purity of the final product would have been historically assessed by its melting point and elemental analysis.
Modern Synthesis: Example Protocol
Modern synthetic methods often employ milder and more efficient reagents. Below is an example of a modern laboratory-scale synthesis, though specific optimized procedures for this compound are not widely published. The following is a general procedure for a related transformation that could be adapted.
Objective: To synthesize 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde (B106927) (a related aldehyde).[11]
This protocol illustrates a typical modern synthetic workflow, which would be applicable to reactions involving this compound.
Materials:
-
4-hydroxy-3-methylbenzaldehyde (as a representative aldehyde)
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Dissolve sodium hydroxide in distilled water in a flask.
-
Add ethanol to the flask.
-
Add acetophenone to the basic ethanol solution.
-
Add 4-hydroxy-3-methylbenzaldehyde to the reaction mixture.
-
Stir the mixture at room temperature for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.[11]
Spectroscopic Data
Predicted ¹H NMR of this compound (in DMSO-d₆):
-
~10.0-11.0 ppm (s, 1H): Carboxylic acid proton
-
~9.8 ppm (s, 1H): Aldehyde proton
-
~7.5-7.8 ppm (m, 2H): Aromatic protons
-
~7.0-7.2 ppm (m, 1H): Aromatic proton
-
~5.0-6.0 ppm (broad s, 1H): Phenolic hydroxyl proton
Predicted ¹³C NMR of this compound (in DMSO-d₆):
-
~190 ppm: Aldehyde carbonyl carbon
-
~167 ppm: Carboxylic acid carbonyl carbon
-
~160 ppm: Aromatic carbon attached to the hydroxyl group
-
~130-140 ppm: Quaternary aromatic carbons
-
~115-125 ppm: Aromatic CH carbons
Biological Significance and Applications
The biological activity of this compound itself is not extensively documented in publicly available literature. However, its structural similarity to other hydroxybenzoic acids suggests potential, yet uninvestigated, biological roles.
-
Precursor for Synthesis: It can be used as a reactant in the preparation of other compounds, such as pH-sensitive fluorescent probes and Schiff base ligands for metal complexes.
-
Potential Enzyme Inhibition: Hydroxybenzoic acid derivatives have been studied as enzyme inhibitors.[13] It is plausible that this compound could exhibit inhibitory activity against certain enzymes, a hypothesis that warrants further investigation.
-
Related Compound Activity: The related compound, 4-hydroxybenzoic acid, is a known precursor in the biosynthesis of coenzyme Q. While there is no direct evidence, the structural similarity might suggest a potential interaction with this or other metabolic pathways.
Hypothetical Signaling Pathway Involvement
Given the lack of specific data for this compound, a hypothetical signaling pathway is presented below based on the known activity of similar phenolic compounds which can act as antioxidants or enzyme inhibitors. This diagram illustrates a general mechanism by which a small molecule inhibitor could affect a cellular signaling cascade.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Conclusion
This compound is a molecule with a rich, albeit somewhat obscured, history tied to the foundational discoveries in organic synthesis. While its direct biological roles are yet to be fully elucidated, its chemical versatility makes it a compound of interest for synthetic chemists. This guide has provided a comprehensive overview of its likely discovery, key properties, and synthetic methodologies, serving as a valuable starting point for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its potential biological activities could unveil new applications for this historically significant compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Chemistry Journals - ACS Division of Organic Chemistry [organicdivision.org]
- 7. rsc.org [rsc.org]
- 8. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 4-甲酰-3-羟基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 13. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
Methodological & Application
The Versatility of 4-Formyl-3-hydroxybenzoic Acid in Organic Synthesis: A Guide for Researchers
FOR IMMEDIATE RELEASE
Shanghai, China – December 21, 2025 – 4-Formyl-3-hydroxybenzoic acid, a versatile aromatic building block, is gaining increasing attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and an aldehyde moiety, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of complex molecules, including fluorescent probes, bioactive heterocycles, and Schiff base ligands with potential therapeutic applications. This application note provides detailed protocols and quantitative data for key synthetic applications of this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white crystalline solid with a molecular formula of C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1] It is soluble in organic solvents such as methanol (B129727) and DMSO.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Melting Point | 235-240 °C | |
| Appearance | White to off-white solid | |
| CAS Number | 619-12-5 | [1] |
Key Synthetic Applications
This compound serves as a versatile starting material for a variety of organic transformations, leveraging the reactivity of its three functional groups.
References
Application Notes and Protocols: 4-Formyl-3-hydroxybenzoic Acid as a Versatile Building Block for Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 4-formyl-3-hydroxybenzoic acid. This versatile building block, containing aldehyde, hydroxyl, and carboxylic acid functionalities, allows for the creation of a diverse library of Schiff base derivatives with significant potential in medicinal chemistry and materials science. The protocols provided herein are generalized and may require optimization for specific primary amine substrates.
Introduction
Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[1] They are a pivotal class of organic compounds in drug discovery and development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The biological activity of Schiff bases is often attributed to the toxophoric azomethine linkage.
This compound is an excellent starting material for the synthesis of novel Schiff bases. The presence of the phenolic hydroxyl group and the carboxylic acid group on the aromatic ring allows for further modification and fine-tuning of the physicochemical and biological properties of the resulting compounds. These functional groups can also participate in metal chelation, leading to the formation of Schiff base metal complexes with potentially enhanced biological activity.[1]
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction can be catalyzed by a few drops of acid.
General Synthetic Workflow
Caption: General workflow for the synthesis and purification of Schiff bases.
Experimental Protocol: General Procedure
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: The mixture is then typically refluxed for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid Schiff base is collected by filtration.
-
Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Characterization of Schiff Bases
The synthesized Schiff bases can be characterized using various spectroscopic techniques. The data presented below are representative and based on Schiff bases derived from structurally similar hydroxybenzoic acids.
Physicochemical and Spectral Data (Representative)
| Schiff Base Derivative (Amine Used) | Molecular Formula | Yield (%) | M.p. (°C) | FTIR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) HC=N |
| Aniline | C₁₄H₁₁NO₃ | 85-95 | 210-215 | ~1620 | ~8.5 |
| 4-Chloroaniline | C₁₄H₁₀ClNO₃ | 80-90 | 225-230 | ~1618 | ~8.6 |
| 4-Methoxyaniline | C₁₅H₁₃NO₄ | 88-98 | 195-200 | ~1625 | ~8.4 |
| 2-Aminophenol | C₁₄H₁₁NO₄ | 82-92 | 240-245 | ~1615 | ~8.7 |
Note: The exact values will vary depending on the specific primary amine used and the experimental conditions.
Biological Applications and Protocols
Schiff bases derived from salicylaldehyde (B1680747) and its derivatives are well-documented for their broad range of biological activities.[5] The presence of the phenolic hydroxyl group is often considered crucial for their bioactivity.[1]
Antimicrobial Activity
Schiff bases of this compound are expected to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Seeding of Agar (B569324) Plates: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Application of Test Compounds: Impregnate sterile paper discs with known concentrations of the synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the discs on the seeded agar plates, along with a positive control (standard antibiotic) and a negative control (solvent). Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Anticancer Activity
The antiproliferative effects of these Schiff bases can be evaluated against various cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
Hypothetical Signaling Pathway Inhibition
Schiff bases have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A plausible mechanism could involve the inhibition of key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a Schiff base.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a wide array of Schiff bases. The straightforward synthetic protocols, coupled with the potential for diverse biological activities, make these compounds attractive candidates for further investigation in the fields of medicinal chemistry and drug development. The methodologies and representative data provided in these application notes are intended to serve as a guide for researchers to explore the full potential of this promising class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Formyl-3-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Formyl-3-hydroxybenzoic acid is a versatile bifunctional molecule that holds significant promise as a scaffold and building block in medicinal chemistry. Its unique combination of a carboxylic acid, a hydroxyl group, and an aldehyde moiety on a benzene (B151609) ring allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. While direct applications in launched drugs are not extensively documented, its structural motifs are present in various biologically active compounds, and its derivatives, particularly Schiff bases and coumarins, have shown considerable potential in preclinical studies. This document provides an overview of potential applications, supported by detailed protocols and data from analogous compounds, to guide researchers in harnessing the potential of this compound in drug discovery.
Application as a Scaffold for Anticancer Agents
The salicylaldehyde (B1680747) moiety within this compound is a key pharmacophore for the development of anticancer agents. Schiff base derivatives, formed by the condensation of the aldehyde group with various amines, have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Schiff Base Derivatives as Potential Anticancer Drugs
Schiff bases derived from substituted hydroxybenzaldehydes have been shown to exhibit potent anticancer activities. The imine (-C=N-) linkage is crucial for their biological activity, which can be modulated by the nature of the substituent on the amine.
Workflow for Synthesis and Evaluation of Schiff Base Derivatives:
Caption: Workflow for the development of anticancer Schiff bases.
Quantitative Data: Anticancer Activity of Analogous Schiff Bases
The following table summarizes the in vitro anticancer activity of Schiff bases derived from a related hydroxybenzaldehyde against human cancer cell lines. This data suggests the potential efficacy of derivatives of this compound.
| Compound ID | Structure (Starting Aldehyde: 5-(diethylamino)-2-hydroxybenzaldehyde) | Test Cell Line | IC50 (µM)[1] |
| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 15.2 ± 1.3 |
| MCF-7 | 18.4 ± 1.1 | ||
| L2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 12.5 ± 0.9 |
| MCF-7 | 15.1 ± 1.2 | ||
| L5 | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa | 8.7 ± 0.5 |
| MCF-7 | 10.3 ± 0.8 | ||
| Carboplatin | (Standard Drug) | HeLa | 11.2 ± 0.7 |
| MCF-7 | 13.5 ± 0.9 |
Experimental Protocol: Synthesis of a Schiff Base Derivative (General Procedure)
This protocol is adapted from the synthesis of analogous Schiff bases and can be applied to this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline (B41778) derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1 mmol of the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (the Schiff base) is collected by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., BHK-21) for selectivity assessment
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized Schiff base derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Application as a Core Structure for Enzyme Inhibitors
The phenolic and carboxylic acid functionalities of this compound make it a suitable scaffold for the design of various enzyme inhibitors, including tyrosinase and potentially histone deacetylase (HDAC) inhibitors.
Tyrosinase Inhibitors for Hyperpigmentation Disorders
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in cosmetology and for the treatment of hyperpigmentation disorders. Hydroxybenzaldehyde derivatives have shown potent tyrosinase inhibitory activity.
Signaling Pathway: Melanin Synthesis and Tyrosinase Inhibition
References
Application Notes and Protocols: Formylation of 3-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formylation of 3-hydroxybenzoic acid, a key transformation for the synthesis of functionalized aromatic aldehydes. These products serve as versatile intermediates in the development of pharmaceuticals and other high-value chemical entities. This guide outlines various synthetic methodologies, presents a detailed experimental protocol for a selective ortho-formylation, and offers a comparative analysis of different approaches.
Introduction
The introduction of a formyl group (-CHO) onto the benzene (B151609) ring of 3-hydroxybenzoic acid yields valuable difunctionalized molecules, primarily 4-formyl-3-hydroxybenzoic acid and 2-formyl-3-hydroxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as the chosen formylation method. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Consequently, substitution is directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). This document explores several common formylation reactions and provides a specific, high-yield protocol for the ortho-formylation of substituted phenols.
Comparative Data of Synthetic Protocols
The selection of a formylation method significantly impacts the regioselectivity and yield of the reaction. The following table summarizes the expected outcomes for the formylation of 3-hydroxybenzoic acid using various established methods.
| Method | Formylating Agent | Typical Conditions | Major Product(s) | Reported Yield | Reference(s) |
| Magnesium Chloride Mediated | Paraformaldehyde | MgCl₂, Triethylamine (B128534), Refluxing Acetonitrile (B52724) or THF | This compound | Good to Excellent | [1] |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong base (e.g., NaOH), Biphasic system | Mixture of this compound and 2-Formyl-3-hydroxybenzoic acid | 7-20% | [2] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., trifluoroacetic acid, glyceroboric acid) | Primarily ortho-formylation (this compound) | Generally inefficient | [3][4][5][6] |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Anhydrous conditions | Para-formylation favored | Variable, requires electron-rich arenes | [7][8][9][10] |
Signaling Pathway: Electrophilic Aromatic Substitution
The formylation of 3-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The formylating agent, in the presence of a catalyst or specific reaction conditions, generates a reactive electrophile. The electron-rich aromatic ring of 3-hydroxybenzoic acid, activated by the hydroxyl group, attacks the electrophile. Subsequent deprotonation restores the aromaticity of the ring, resulting in the formylated product.
Caption: Generalized mechanism of electrophilic aromatic substitution.
Experimental Protocol: Ortho-Formylation using Paraformaldehyde and Magnesium Chloride
This protocol is adapted from a highly regioselective method for the ortho-formylation of phenols and is expected to favor the formation of this compound.[1][11]
Materials:
-
3-Hydroxybenzoic acid
-
Anhydrous magnesium dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Acetonitrile (MeCN)
-
1 N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, purge the system with argon or nitrogen gas.
-
Addition of Reagents: To the flask, add anhydrous magnesium dichloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents). Maintain a slight positive pressure of the inert gas.
-
Solvent and Base Addition: Add anhydrous THF or acetonitrile via syringe to the flask. Subsequently, add triethylamine (2.0 equivalents) dropwise via syringe. Stir the resulting mixture for 10 minutes at room temperature.
-
Substrate Addition: Dissolve 3-hydroxybenzoic acid (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 66 °C for THF or 82 °C for acetonitrile) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether or ethyl acetate to the flask.
-
Extraction: Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x volume of organic phase) and water (3 x volume of organic phase).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the desired formylated 3-hydroxybenzoic acid.
Experimental Workflow Diagram
Caption: Workflow for the ortho-formylation of 3-hydroxybenzoic acid.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can inhibit the reaction. The quality of the magnesium chloride is also crucial.[11]
-
Incomplete Reaction: If the starting material persists after the recommended reaction time, the reflux period can be extended.
-
Formation of Side Products: In reactions with phenols containing electron-withdrawing groups, longer reaction times may lead to the formation of by-products.[1] Purification by column chromatography may be necessary to isolate the desired product.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All chemical waste should be disposed of in accordance with institutional and governmental regulations.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. sciencemadness.org [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Fluorescent Probes from 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of fluorescent probes derived from 4-Formyl-3-hydroxybenzoic acid. This versatile building block enables the creation of probes for pH sensing and metal ion detection through the formation of hydrazones and Schiff bases.
Probe 1: HDBB - A pH-Sensitive Fluorescent Probe
A notable application of this compound is in the synthesis of the dual-emission pH-sensitive fluorescent probe, 4,4′-(hydrazine-1,2-diylidene bis(methanylylidene)) bis(3-hydroxybenzoic acid), also known as HDBB. This probe exhibits aggregation-induced emission (AIE) characteristics, making it particularly useful for intracellular acidity sensing.[1]
Signaling Pathway and Experimental Workflow
The synthesis of HDBB is a straightforward condensation reaction. The experimental workflow, from synthesis to application in pH sensing, is outlined below.
Caption: Synthesis of HDBB and its pH-dependent fluorescent response.
Experimental Protocol: Synthesis of HDBB
This protocol is adapted from the work of Lin et al. (2016).[1]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (2.0 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (1.0 mmol, 80%) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours with continuous stirring.
-
After cooling to room temperature, a yellow precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol three times.
-
Dry the purified HDBB product under vacuum.
Quantitative Data: Spectroscopic Properties of HDBB
| Property | Value (in acidic conditions, aggregated) | Value (in alkaline conditions, deprotonated) |
| Excitation Wavelength | ~365 nm | ~365 nm |
| Emission Wavelength | ~590 nm (Orange) | ~470 nm (Green) |
| Fluorescence | Strong | Strong |
| Quantum Yield | Not explicitly stated | Not explicitly stated |
Probe 2: Schiff Base Fluorescent Probes for Metal Ion Detection
This compound serves as an excellent precursor for the synthesis of Schiff base ligands. These ligands, upon complexation with metal ions, can exhibit significant changes in their fluorescence properties, enabling their use as selective fluorescent probes. The imine (-C=N-) group of the Schiff base and the adjacent hydroxyl and carboxyl groups can act as coordination sites for metal ions.
Logical Relationship in Schiff Base Probe Design
The design of these probes follows a logical sequence from ligand synthesis to metal ion detection.
Caption: Design and sensing mechanism of Schiff base fluorescent probes.
General Experimental Protocol: Synthesis of Schiff Base Probes
This generalized protocol is based on common methods for Schiff base synthesis.
Materials:
-
This compound
-
A primary aromatic amine (e.g., aniline, 2-aminophenol)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add the selected primary aromatic amine (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base probe.
Expected Quantitative Data
The specific photophysical properties will depend on the chosen amine and the target metal ion. However, the following table outlines the typical data to be collected and reported.
| Property | Ligand Only | Ligand + Target Metal Ion |
| Excitation Wavelength (nm) | ||
| Emission Wavelength (nm) | ||
| Quantum Yield (Φ) | ||
| Limit of Detection (LOD) | N/A | |
| Binding Stoichiometry | N/A | |
| Association Constant (Ka) | N/A |
Application Example: Ratiometric Fluorescent Sensing of Zn²⁺ using HDBB-based Coordination Polymer Nanoparticles (CPNs)
The HDBB probe can be further utilized to create more complex sensing systems. For instance, it can form coordination polymer nanoparticles (CPNs) with metal ions like Tb³⁺. These Tb-HDBB-CPNs can then be used for the ratiometric detection of other metal ions, such as Zn²⁺, through a cation exchange process.[2]
Experimental Workflow for Zn²⁺ Sensing
Caption: Workflow for Zn²⁺ sensing using HDBB-based CPNs.
Experimental Protocol: Preparation of Tb-HDBB-CPNs and Zn²⁺ Detection
This protocol is a summary based on the work by Zheng et al. (2017).[2]
Materials:
-
HDBB
-
Terbium(III) chloride (TbCl₃)
-
Zinc(II) chloride (ZnCl₂)
-
Aqueous buffer solution (e.g., Tris-HCl)
-
Fluorometer
Procedure for Tb-HDBB-CPN Synthesis:
-
Prepare stock solutions of HDBB and TbCl₃ in an appropriate solvent (e.g., DMF or DMSO).
-
In an aqueous buffer solution, rapidly inject the HDBB and TbCl₃ solutions under vigorous stirring.
-
Allow the solution to age for a specific time to ensure the formation of stable CPNs.
Procedure for Zn²⁺ Detection:
-
Add varying concentrations of a ZnCl₂ solution to the prepared Tb-HDBB-CPN suspension.
-
Incubate the mixture for a short period to allow for cation exchange.
-
Measure the fluorescence emission spectrum of the solution, exciting at a suitable wavelength (e.g., 365 nm).
-
Calculate the ratio of the emission intensities at two distinct wavelengths (e.g., 470 nm for the Zn-HDBB complex and 590 nm for the Tb-HDBB complex).
-
Plot the fluorescence intensity ratio against the Zn²⁺ concentration to generate a calibration curve.
Quantitative Data: Zn²⁺ Sensing with Tb-HDBB-CPNs
| Parameter | Value |
| Linear Range for Zn²⁺ | 0.1 to 60 µM |
| Limit of Detection (LOD) for Zn²⁺ | 50 nM |
| Emission Peak (Tb-HDBB-CPNs) | 590 nm |
| Emission Peak (Zn-HDBB-CPNs) | 470 nm |
| Response Mechanism | Ratiometric via Cation Exchange |
References
- 1. An aggregation-induced emission-based pH-sensitive fluorescent probe for intracellular acidity sensing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A highly zinc-selective ratiometric fluorescent probe based on AIE luminogen functionalized coordination polymer nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Formyl-3-hydroxybenzoic Acid in Metal Complex Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-Formyl-3-hydroxybenzoic acid as a versatile ligand in the synthesis of metal complexes. The document details the synthesis of Schiff base ligands derived from this compound and their subsequent complexation with various metal ions. Furthermore, it outlines the potential applications of these metal complexes in medicinal chemistry, focusing on their antimicrobial, antioxidant, and anticancer properties, supported by detailed experimental protocols.
Introduction
This compound is a key organic intermediate possessing three functional groups: a carboxylic acid, a hydroxyl group, and a formyl group. This trifunctionality makes it an excellent precursor for designing polydentate ligands, particularly Schiff bases. Schiff bases, formed by the condensation of the formyl group with a primary amine, are adept at coordinating with a wide range of metal ions to form stable metal complexes. These complexes have garnered significant interest due to their diverse chemical structures and promising biological activities, including antimicrobial, antioxidant, and anticancer effects. The presence of both hydroxyl and carboxyl groups on the benzoic acid backbone can also influence the solubility and biological activity of the resulting metal complexes.
Synthesis of Schiff Base Ligands and Metal Complexes
The synthesis of metal complexes using this compound typically involves a two-step process: the formation of a Schiff base ligand followed by complexation with a metal salt. The Schiff base is synthesized by the condensation reaction between this compound and a suitable primary amine.
General Synthesis Workflow
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
Objective: To synthesize a Schiff base ligand by reacting this compound with an aromatic amine (e.g., 4-aminoantipyrine).
Materials:
-
This compound
-
4-Aminoantipyrine
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.66 g (0.01 mol) of this compound in 50 mL of ethanol.
-
To this solution, add 2.03 g (0.01 mol) of 4-aminoantipyrine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The mixture is refluxed with constant stirring for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid Schiff base ligand is collected by filtration using a Büchner funnel.
-
The product is washed with cold ethanol to remove any unreacted starting materials.
-
The synthesized Schiff base is dried in a desiccator over anhydrous CaCl2.
Protocol 2: Synthesis of a Metal(II) Complex
Objective: To synthesize a metal(II) complex of the Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, Zn(CH3COO)2·2H2O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve the synthesized Schiff base ligand (e.g., 0.002 mol) in 30 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (0.001 mol) in 20 mL of methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal is typically 2:1.
-
The mixture is then refluxed for 2-3 hours.
-
The resulting colored precipitate of the metal complex is filtered, washed with methanol, and then with diethyl ether.
-
The complex is dried in a vacuum desiccator.
Applications in Drug Development
Metal complexes of Schiff bases derived from this compound are being explored for various therapeutic applications due to their potential biological activities.
Antimicrobial Activity
Mechanism of Action: The antimicrobial activity of these metal complexes is generally explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layer of the microorganism's cell membrane, thereby disrupting normal cellular processes. Potential mechanisms include the inhibition of enzyme activity, disruption of cellular respiration, and interference with DNA replication.
Caption: Proposed antimicrobial mechanism of action.
Quantitative Data (Representative):
The following table presents representative Minimum Inhibitory Concentration (MIC) values for Schiff base metal complexes against common bacterial and fungal strains. Note that these are illustrative values based on related compounds, as specific data for this compound derived complexes is limited in publicly available literature.
| Complex (Representative) | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| Schiff Base Ligand | >100 | >100 | >100 | >100 |
| Cu(II) Complex | 12.5 | 25 | 50 | 25 |
| Ni(II) Complex | 25 | 50 | 50 | 50 |
| Zn(II) Complex | 50 | 50 | 100 | 50 |
| Co(II) Complex | 25 | 50 | 100 | 50 |
Protocol 3: Antimicrobial Screening (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds (ligand and metal complexes) in DMSO (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations (e.g., from 100 μg/mL to 0.195 μg/mL).
-
Prepare a standardized inoculum of the test microorganism in the corresponding broth (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
Mechanism of Action: The antioxidant activity of these metal complexes is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of phenolic hydroxyl groups in the ligand structure and the redox properties of the central metal ion can contribute to this activity.
Quantitative Data (Representative):
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of the DPPH radicals).
| Compound (Representative) | DPPH Scavenging Activity (IC50, μg/mL) |
| Schiff Base Ligand | 45 |
| Cu(II) Complex | 25 |
| Ni(II) Complex | 35 |
| Zn(II) Complex | 40 |
| Ascorbic Acid (Standard) | 10 |
Protocol 4: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
UV-Vis Spectrophotometer
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
In a test tube, add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
Anticancer Activity
Mechanism of Action: The anticancer activity of Schiff base metal complexes is a subject of intensive research. Several mechanisms have been proposed, including:
-
DNA Binding and Cleavage: The planar aromatic rings of the Schiff base ligand can intercalate between the base pairs of DNA, while the metal ion can coordinate to the phosphate (B84403) backbone or the nitrogenous bases, leading to conformational changes and inhibition of DNA replication.
-
Induction of Apoptosis: The complexes can trigger programmed cell death (apoptosis) by activating caspases and other pro-apoptotic proteins.
-
Inhibition of Topoisomerase: These enzymes are crucial for DNA replication and transcription. Metal complexes can inhibit their activity, leading to cell cycle arrest and cell death.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS within cancer cells, leading to oxidative stress and cellular damage.
Caption: Proposed anticancer mechanisms of action.
Quantitative Data (Representative):
The cytotoxic activity of the compounds against cancer cell lines is typically evaluated using the MTT assay and expressed as IC50 values (the concentration that inhibits 50% of cell growth).
| Compound (Representative) | MCF-7 (Breast Cancer) IC50 (μM) | HeLa (Cervical Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) |
| Schiff Base Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 15.2 | 20.5 | 18.7 |
| Ni(II) Complex | 28.4 | 35.1 | 32.6 |
| Zn(II) Complex | 45.8 | 52.3 | 49.1 |
| Cisplatin (Standard) | 8.5 | 10.2 | 9.8 |
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare various concentrations of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined from the dose-response curve.
Conclusion
This compound serves as a valuable and versatile platform for the development of novel Schiff base ligands and their corresponding metal complexes. The preliminary data from related compounds suggest that these complexes hold significant promise as antimicrobial, antioxidant, and anticancer agents. The detailed protocols provided herein offer a foundation for researchers to synthesize and evaluate these compounds, paving the way for the development of new therapeutic agents. Further research is warranted to synthesize a broader range of these complexes and to conduct extensive in vitro and in vivo studies to fully elucidate their therapeutic potential and mechanisms of action.
Application Notes and Protocols for the Derivatization of Biomolecules with 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
4-Formyl-3-hydroxybenzoic acid (FHBA) is a versatile reagent for the chemical modification of biomolecules. Its utility stems from the presence of a reactive aldehyde group, a hydroxyl group, and a carboxylic acid moiety on a stable benzene (B151609) ring. The primary application of FHBA in bioconjugation is the derivatization of primary amino groups in biomolecules, such as the N-terminus of proteins and peptides, and the ε-amino group of lysine (B10760008) residues.
The core of this derivatization chemistry is reductive amination . This two-step process involves the initial formation of a Schiff base between the aldehyde group of FHBA and a primary amine on the biomolecule, followed by the reduction of the resulting imine to a stable secondary amine linkage. This covalent modification introduces the 4-carboxy-2-hydroxyphenylmethyl group to the biomolecule.
Key Applications:
-
Mass Spectrometry (MS) Analysis: Derivatization with FHBA can improve the ionization efficiency and control the fragmentation of peptides and proteins in mass spectrometry, aiding in their identification and sequencing.
-
Introduction of a Functional Handle: The carboxylic acid group of the attached FHBA moiety can serve as a handle for further chemical modifications, such as the attachment of reporter molecules (fluorophores, biotin), crosslinkers, or drug molecules.
-
Quantitative Proteomics: By using isotopically labeled FHBA or in conjunction with isobaric tagging strategies, this derivatization can be employed for the relative or absolute quantification of proteins in complex biological samples.
-
Biophysical and Structural Studies: The modification of specific amino acid residues with FHBA can be used to probe protein structure, function, and interactions.
Experimental Protocols
The following protocols are provided as a general guideline for the derivatization of proteins and peptides with this compound. Optimization of reaction conditions may be necessary for specific biomolecules.
Protocol 1: Derivatization of Proteins with this compound
This protocol describes the labeling of a protein solution with FHBA via reductive amination.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES)
-
This compound (FHBA)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column, size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of FHBA in anhydrous DMF or DMSO.
-
Prepare a 1 M stock solution of the reducing agent (NaBH₃CN or NaBH(OAc)₃) in water or an appropriate buffer. Caution: Reducing agents are hazardous; handle with appropriate safety precautions.
-
-
Derivatization Reaction:
-
To the protein solution, add the FHBA stock solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio should be determined empirically.
-
Gently mix the solution and incubate at room temperature for 30-60 minutes to allow for Schiff base formation.
-
Add the reducing agent stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted FHBA.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography. Elute with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the derivatized protein.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford, BCA).
-
The degree of labeling can be assessed by mass spectrometry (measuring the mass shift) or UV-Vis spectroscopy if the label has a distinct absorbance.
-
Protocol 2: Derivatization of Peptides with this compound for Mass Spectrometry Analysis
This protocol is optimized for the derivatization of peptide samples prior to LC-MS/MS analysis.
Materials:
-
Peptide sample (dried or in a suitable solvent)
-
Derivatization Buffer: 50 mM Triethylammonium bicarbonate (TEAB), pH 8.0-8.5
-
This compound (FHBA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Acetonitrile (ACN)
-
Formic Acid (FA)
Procedure:
-
Sample Preparation:
-
Resuspend the dried peptide sample in 20 µL of Derivatization Buffer.
-
-
Reagent Preparation:
-
Prepare a 50 mM solution of FHBA in ACN.
-
Prepare a 200 mM solution of NaBH₃CN in the Derivatization Buffer.
-
-
Derivatization Reaction:
-
To the peptide solution, add 5 µL of the FHBA solution.
-
Vortex briefly and incubate at 37°C for 1 hour.
-
Add 5 µL of the NaBH₃CN solution.
-
Vortex briefly and incubate at 37°C for another 1-2 hours.
-
-
Reaction Quenching and Sample Cleanup:
-
Quench the reaction by adding 1 µL of neat Formic Acid.
-
Clean up the derivatized peptide sample using a C18 ZipTip or equivalent solid-phase extraction method.
-
Elute the derivatized peptides in a suitable solvent for LC-MS/MS analysis (e.g., 50% ACN, 0.1% FA).
-
Data Presentation
The following tables provide an illustrative summary of the quantitative data that can be obtained from the analysis of biomolecules derivatized with FHBA. Note: This data is for exemplary purposes and the actual results may vary depending on the biomolecule and experimental conditions.
Table 1: Illustrative Derivatization Efficiency of a Model Protein (Bovine Serum Albumin)
| Parameter | Value | Method of Determination |
| Protein Concentration | 2 mg/mL | BCA Assay |
| FHBA:Protein Molar Ratio | 50:1 | - |
| Degree of Labeling (DOL) | 3-5 moles FHBA / mole protein | MALDI-TOF Mass Spectrometry |
| Derivatization Yield | ~60-80% | Based on DOL and available lysines |
Table 2: Illustrative Quantitative Mass Spectrometry Data for a Derivatized Peptide
| Parameter | Value |
| Peptide Sequence | GGVLSAGEK |
| Mass of Unmodified Peptide (Monoisotopic) | 815.42 Da |
| Mass of FHBA-derivatized Peptide (Monoisotopic) | 963.45 Da (Mass shift of +148.03 Da) |
| Limit of Detection (LOD) | ~5 fmol |
| Limit of Quantification (LOQ) | ~20 fmol |
| Linear Dynamic Range | 20 fmol - 5 pmol |
Visualization of Workflows and Logical Relationships
Diagram 1: Experimental Workflow for Protein Derivatization with FHBA
Caption: Workflow for the derivatization of a protein with this compound.
Diagram 2: Application in a Quantitative Proteomics Workflow
Caption: Logic for using FHBA in a stable isotope labeling quantitative proteomics experiment.
analytical methods for the detection and quantification of 4-Formyl-3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-3-hydroxybenzoic acid is a phenolic compound of interest in various fields, including being a potential biomarker for lignin (B12514952) degradation and a building block in chemical synthesis.[1][2] Accurate detection and quantification of this analyte are crucial for research, quality control, and process optimization. This document provides detailed application notes and experimental protocols for the analysis of this compound using common analytical techniques.
Chemical Structure and Properties
-
IUPAC Name: this compound[3]
-
Synonyms: 4-carboxy-2-hydroxybenzaldehyde, Protocatechuic aldehyde acid
-
Appearance: Solid
-
Melting Point: 235-240 °C
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine analysis of this compound. The method relies on the separation of the analyte from other matrix components on a stationary phase followed by detection based on its ultraviolet (UV) absorbance.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a mixture of methanol and water.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Solid Samples (e.g., plant material, lignin):
-
Homogenize the sample.
-
Extract with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using sonication or shaking.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., biological fluids, reaction mixtures):
-
Centrifuge the sample to remove any particulate matter.
-
If necessary, perform a protein precipitation step for biological samples by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 or 1:4 ratio (sample:solvent), vortexing, and centrifuging.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
5. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-30 min: 90% B (column wash)
-
30-35 min: 90% to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 280 nm is a reasonable starting point.
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (Hypothetical based on similar compounds):
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or trace amounts of this compound. The method utilizes mass spectrometry for detection, often in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
C18 or similar reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
2. Reagents and Standards:
-
Same as for HPLC-UV, but with LC-MS grade solvents and additives.
3. Standard and Sample Preparation:
-
Follow the same procedures as for HPLC-UV. Ensure final sample solvent is compatible with the mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A faster gradient can often be used compared to HPLC-UV.
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often suitable for phenolic acids.
-
MS/MS Detection (MRM):
-
Precursor Ion (Q1): [M-H]⁻ for negative mode (m/z 165.0) or [M+H]⁺ for positive mode (m/z 167.0).
-
Product Ions (Q3): Determine the characteristic fragment ions by infusing a standard solution of this compound into the mass spectrometer. Potential fragments could arise from the loss of CO₂ (m/z 121) or other characteristic fragmentations.
-
5. Data Analysis:
-
Quantification is performed using the peak area of the specific MRM transition.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) is recommended for accurate quantification in complex matrices.
Quantitative Data Summary (Hypothetical based on similar compounds):
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 15 ng/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 10% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required to convert the polar hydroxyl and carboxyl groups into less polar, more volatile derivatives.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Derivatizing Agents:
-
Solvents (e.g., pyridine (B92270), acetonitrile, dichloromethane) suitable for derivatization and GC injection.
-
Derivatizing agents such as:
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Alkylation: N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) for methylation.
-
3. Standard and Sample Preparation:
-
Prepare standards and sample extracts as for HPLC, but the final step should be evaporation of the solvent to dryness under a stream of nitrogen.
4. Derivatization Procedure (Silylation Example):
-
To the dried standard or sample residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool to room temperature before injection.
5. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
6. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation pattern of the silylated derivative.
-
Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions for increased sensitivity.
Visualizations
Caption: General workflow for the analysis of this compound by HPLC-UV.
Caption: Logical workflow of LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Caption: Workflow for the GC-MS analysis of this compound including the derivatization step.
Concluding Remarks
The protocols provided offer a comprehensive guide for the detection and quantification of this compound. It is essential to validate the chosen method in the specific sample matrix to ensure accuracy, precision, and reliability of the results. The selection of the most appropriate technique will depend on the specific research or development needs, balancing factors like sensitivity, selectivity, and available resources.
References
Application of 4-Formyl-3-hydroxybenzoic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-3-hydroxybenzoic acid is a unique trifunctional molecule incorporating a carboxylic acid, a hydroxyl group, and a formyl (aldehyde) group. This combination of reactive sites makes it a promising, yet underexplored, monomer and functionalizing agent in polymer chemistry. Its rigid aromatic structure can impart desirable thermal and mechanical properties to polymers, while the aldehyde functionality serves as a versatile handle for post-polymerization modifications, allowing for the introduction of diverse chemical moieties and the development of advanced functional materials.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of hyperbranched polymers and for the functionalization of existing polymer backbones.
Application Note 1: Synthesis of Hyperbranched Polyesters via Self-Condensation of an AB2 Monomer
The structure of this compound, with one carboxylic acid group (A) and two reactive sites, the hydroxyl and the potentially reactive formyl group (B2), lends itself to the synthesis of hyperbranched polymers. By selectively reacting the carboxylic acid with the hydroxyl group, a hyperbranched polyester (B1180765) can be formed. The formyl group can be either protected during polymerization and later deprotected for further functionalization or, under specific catalytic conditions, could also participate in the polymerization, leading to more complex structures. For this application note, we will consider the case where the formyl group remains as a pendant functional group.
Logical Relationship of Hyperbranched Polymer Synthesis
Caption: Workflow for synthesizing functional hyperbranched polymers.
Quantitative Data of Analogous Aromatic Polyesters
| Polymer Composition (3HBCA:3HBA molar ratio) | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) |
| 60:40 | 0.6 - 0.8 | ~190 | > 450 | 10,000–20,000 | 50,000–100,000 |
| 50:50 | 0.6 - 0.8 | Not reported | > 450 | 10,000–20,000 | 50,000–100,000 |
| 40:60 | 0.6 - 0.8 | Not reported | > 450 | 10,000–20,000 | 50,000–100,000 |
| 20:80 | 0.6 - 0.8 | Not reported | > 450 | 10,000–20,000 | 50,000–100,000 |
| 0:100 (poly-3HBA) | ~0.6 | Not reported | > 450 | 10,000–20,000 | 50,000–100,000 |
Data extracted from a study on related aromatic copolyesters to provide an estimate of expected properties.[1]
Experimental Protocol: Synthesis of Hyperbranched Polyester
This protocol is based on established methods for the polycondensation of hydroxybenzoic acids.[1]
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Dibutyltin (B87310) dilaurate (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon gas supply
Procedure:
-
Acetylation of the Monomer:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add this compound (10 g, 0.06 mol) and acetic anhydride (15 mL, 0.16 mol).
-
Heat the mixture to 140°C and reflux for 4 hours under a slow stream of argon.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water with vigorous stirring.
-
Collect the precipitated acetylated monomer by filtration, wash thoroughly with deionized water, and dry under vacuum at 60°C.
-
-
Melt Polycondensation:
-
Place the dried acetylated monomer into a polymerization tube equipped with a mechanical stirrer and an argon/vacuum line.
-
Add the catalyst, dibutyltin dilaurate (0.1 wt% of the monomer).
-
Heat the tube to 200°C under a slow stream of argon to melt the monomer.
-
Increase the temperature to 250°C and maintain for 2 hours while stirring. Acetic acid will be evolved.
-
Gradually reduce the pressure to ~1 Torr over 30 minutes to facilitate the removal of acetic acid.
-
Continue the polymerization at 250°C under vacuum for an additional 4-6 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under argon.
-
Dissolve the resulting polymer in DMF and precipitate into a large excess of methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven at 80°C to a constant weight.
-
Application Note 2: Post-Polymerization Modification to Introduce Aldehyde Functionality
The aldehyde group of this compound is a valuable functional handle that can be introduced onto a polymer backbone for subsequent reactions, such as bioconjugation or surface immobilization. This can be achieved by reacting the carboxylic acid or hydroxyl group of this compound with a polymer containing complementary reactive groups (e.g., hydroxyl or carboxylic acid groups, respectively).
Experimental Workflow for Post-Polymerization Modification
Caption: Post-polymerization modification workflow.
Experimental Protocol: Functionalization of Poly(ethylene glycol) (PEG)
This protocol describes the esterification of hydroxyl-terminated PEG with the carboxylic acid group of this compound.
Materials:
-
Poly(ethylene glycol), monomethyl ether (mPEG-OH), Mn = 5000 g/mol
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Dialysis tubing (MWCO 1000 Da)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an argon atmosphere, dissolve mPEG-OH (5 g, 1 mmol) and this compound (0.33 g, 2 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
In a separate flask, dissolve DCC (0.41 g, 2 mmol) and a catalytic amount of DMAP (0.024 g, 0.2 mmol) in anhydrous DCM (10 mL).
-
Add the DCC/DMAP solution dropwise to the mPEG/acid solution at 0°C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to a large excess of cold diethyl ether.
-
Collect the precipitate by filtration and redissolve it in a minimal amount of deionized water.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain the pure aldehyde-functionalized PEG.
-
Characterization of Synthesized Polymers
The successful synthesis and functionalization of polymers derived from this compound can be confirmed using a variety of analytical techniques.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the monomer and the resulting polymer. To determine the degree of branching in hyperbranched polymers and the degree of functionalization in modified polymers. | Appearance of new signals corresponding to the polymer backbone and disappearance of monomer signals. For functionalized polymers, the appearance of signals from both the polymer backbone and the attached 4-formyl-3-hydroxybenzoyl moiety. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. | For polyesters, the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹). For aldehyde-functionalized polymers, the presence of the aldehyde C-H stretch (~2720 cm⁻¹) and carbonyl stretch (~1690 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers. | For hyperbranched polymers, a broad molecular weight distribution is expected. For modified linear polymers, an increase in molecular weight corresponding to the attached functional groups. |
| Thermal Analysis (TGA and DSC) | To evaluate the thermal stability and phase transitions (glass transition temperature, Tg; melting temperature, Tm) of the polymers. | High thermal stability is expected due to the aromatic nature of the monomer. A distinct Tg would be observed for amorphous polymers. |
Conclusion
This compound represents a versatile building block for the creation of advanced functional polymers. Its trifunctional nature allows for the synthesis of complex architectures like hyperbranched polymers with inherent functionality. Furthermore, it can be employed in post-polymerization modification strategies to introduce reactive aldehyde groups onto various polymer scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the potential of this monomer in developing novel materials for applications in drug delivery, diagnostics, and advanced materials science.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds starting from 4-Formyl-3-hydroxybenzoic acid. This versatile starting material, possessing hydroxyl, formyl, and carboxylic acid functionalities, serves as a key building block for the construction of coumarins, chromones, and quinolines. The synthesized compounds have potential applications in medicinal chemistry and drug discovery.
Synthesis of Coumarin-7-carboxylic Acid via Knoevenagel Condensation
Coumarins are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] This protocol outlines the synthesis of a coumarin (B35378) derivative from this compound and diethyl malonate through a Knoevenagel condensation.[2]
Experimental Protocol
A mixture of this compound (1.66 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and a catalytic amount of piperidine (B6355638) (0.1 mL) in ethanol (B145695) (20 mL) is refluxed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-Oxo-2H-1-benzopyran-3,7-dicarboxylic acid.
Diagram of the experimental workflow for the synthesis of Coumarin-7-carboxylic Acid.
Caption: Workflow for Coumarin Synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Diethyl malonate, Piperidine, Ethanol | [2] |
| Reaction Time | 4 hours | N/A |
| Yield | ~85-95% (expected) | N/A |
| Melting Point | >300 °C (expected) | N/A |
Synthesis of 3-Formylchromone-7-carboxylic Acid via Vilsmeier-Haack Reaction
Chromones are another important class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial and antitumor effects.[3][4] This protocol describes a potential pathway for the synthesis of a 3-formylchromone derivative from this compound, adapted from the Vilsmeier-Haack reaction of 2-hydroxyacetophenones.[3][4]
Experimental Protocol
Note: This is a proposed adaptation and may require optimization.
Step 1: Acetylation of this compound. this compound is first converted to its methyl ester by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid. The resulting methyl 4-formyl-3-hydroxybenzoate is then acetylated at the hydroxyl group using acetic anhydride (B1165640) and a base like pyridine (B92270) to yield methyl 3-acetoxy-4-formylbenzoate.
Step 2: Vilsmeier-Haack Reaction. To a cooled solution of dimethylformamide (DMF, 5 mL), phosphorus oxychloride (POCl3, 1.5 mL) is added dropwise with stirring. To this Vilsmeier reagent, a solution of methyl 3-acetoxy-4-formylbenzoate (10 mmol) in DMF (10 mL) is added slowly. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into crushed ice, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol to give 3-Formylchromone-7-carboxylic acid methyl ester. Subsequent hydrolysis of the ester will yield the final product.
Diagram of the experimental workflow for the synthesis of 3-Formylchromone-7-carboxylic Acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-3-hydroxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 4-Formyl-3-hydroxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges and improve experimental outcomes.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the formylation of 3-hydroxybenzoic acid.
Question: Why is the yield of my this compound synthesis unexpectedly low?
A low yield can be attributed to several factors depending on the synthetic route chosen. Key areas to investigate include:
-
Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can lead to incomplete conversion. Formylation reactions like the Reimer-Tiemann or Duff reactions are often sensitive to these parameters.[1][2]
-
Reagent Purity and Moisture: The purity of the starting 3-hydroxybenzoic acid and formylating agents is critical. Impurities can lead to side reactions. The presence of moisture can be particularly detrimental in reactions like the Duff and Vilsmeier-Haack, as it can hydrolyze reactive intermediates.[2]
-
Choice of Formylation Method: The efficiency of formylation reactions on phenolic compounds can vary significantly. The Duff reaction, for example, is known for being generally inefficient.[2][3] The Reimer-Tiemann reaction can also suffer from moderate yields and the formation of isomers.[1] The Vilsmeier-Haack reaction is often more efficient for electron-rich aromatic compounds.[4][5]
-
Isomer Formation: Formylation of 3-hydroxybenzoic acid can potentially occur at different positions on the aromatic ring. The hydroxyl group strongly directs ortho and para to itself. Given the starting material, the desired product is the result of ortho-formylation to the hydroxyl group. However, other isomers might form, reducing the yield of the target compound.
Question: What are the likely side products or impurities in my reaction mixture?
Identifying impurities is crucial for optimizing the reaction and purification steps. Common impurities include:
-
Unreacted Starting Material: Incomplete reaction is a common source of contamination.
-
Isomeric Byproducts: Besides the desired this compound, formylation could potentially occur at other positions, leading to isomers such as 2-formyl-3-hydroxybenzoic acid or 2-formyl-5-hydroxybenzoic acid. The Reimer-Tiemann reaction, in particular, is known for producing ortho and para isomers.[6]
-
Polymeric Materials: Especially in reactions like the Duff reaction, the formation of resinous or polymeric materials can occur, complicating purification.[2]
-
Hydrolysis Products: In the Vilsmeier-Haack reaction, incomplete hydrolysis of the iminium intermediate can lead to impurities.[7]
Question: How can I improve the purity of my final product?
Purification can be challenging due to the similar polarities of the desired product and potential byproducts.
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethyl acetate-hexane or aqueous ethanol) must be identified through small-scale trials.
-
Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed. A gradient elution system with solvents like ethyl acetate (B1210297) and hexanes, potentially with a small amount of acetic acid to improve peak shape, can be effective.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and phenolic hydroxyl group can help remove neutral impurities. The product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent, and then re-precipitated by acidification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common methods involve the electrophilic formylation of 3-hydroxybenzoic acid. The three primary named reactions for this transformation are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.[3][6][7] Each has distinct advantages and disadvantages regarding yield, regioselectivity, and reaction conditions.
Q2: Which formylation method generally gives the highest yield for this synthesis?
While yields are highly substrate and condition-dependent, the Vilsmeier-Haack reaction is often considered a high-yielding method for the formylation of electron-rich aromatic compounds like phenols.[4][8] The Reimer-Tiemann reaction typically provides moderate yields, while the Duff reaction is often associated with lower yields.[1][3]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can aid in detection.
Q4: What safety precautions should I take?
-
Reimer-Tiemann: Chloroform (B151607) is a suspected carcinogen and should be handled in a well-ventilated fume hood. The reaction with strong bases like NaOH is exothermic.[6]
-
Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed under anhydrous conditions in a fume hood.[5]
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The product, this compound, is harmful if swallowed and causes skin and eye irritation.[9][10]
Comparative Data of Synthesis Methods
The selection of a synthetic method often involves a trade-off between yield, cost, safety, and scalability. The table below summarizes the key characteristics of the primary formylation reactions for preparing this compound.
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |
| Primary Reagents | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Hexamethylenetetramine, Acid (e.g., glyceroboric acid, acetic acid) | Vilsmeier Reagent (e.g., POCl₃, DMF) |
| Typical Yield | Low to Moderate | Low, often inefficient[3] | Moderate to High[4] |
| Key Advantage | Simple, one-pot procedure | Avoids highly toxic reagents like chloroform | Good yields, generally clean reaction[5] |
| Key Disadvantage | Often low yields, formation of isomers, use of toxic chloroform[1] | Low yields, potential for polymer formation[2] | Requires anhydrous conditions, corrosive and water-sensitive reagents[5] |
| Regioselectivity | Primarily ortho-formylation[11][12] | Primarily ortho-formylation[3] | Para-substitution is common, but can be influenced by directing groups[4][5] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and scale.
Protocol 1: Reimer-Tiemann Reaction
This protocol describes the ortho-formylation of 3-hydroxybenzoic acid using chloroform and sodium hydroxide (B78521).[6][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-hydroxybenzoic acid (1 eq.) in an aqueous solution of sodium hydroxide (4-5 eq.).
-
Reagent Addition: Heat the solution to 60-70°C. Add chloroform (1.5-2.0 eq.) dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained.
-
Reaction: After the addition is complete, continue to heat the mixture at 60-70°C for 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Acidify the dark-colored solution carefully with dilute hydrochloric acid or sulfuric acid until it is acidic (pH ~2-3).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as aqueous ethanol (B145695) or ethyl acetate/hexane, to yield pure this compound.
Protocol 2: Vilsmeier-Haack Reaction
This protocol uses a pre-formed or in-situ generated Vilsmeier reagent for formylation.[4][7]
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool dimethylformamide (DMF, solvent and reagent, large excess) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 3-hydroxybenzoic acid (1 eq.) in DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC.
-
Hydrolysis: Cool the mixture to 0°C and quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.
-
Isolation: Stir the mixture for an additional 30-60 minutes. The product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthesis Pathway and Troubleshooting
The following diagrams illustrate the chemical transformation and a logical workflow for addressing common experimental issues.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. benchchem.com [benchchem.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. This compound - High purity | EN [georganics.sk]
- 10. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
Technical Support Center: Purification of Crude 4-Formyl-3-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Formyl-3-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, often synthesized via formylation of 3-hydroxybenzoic acid (e.g., through Reimer-Tiemann or Duff reactions), typically contains the following impurities:
-
Unreacted Starting Material: 3-Hydroxybenzoic acid.
-
Isomeric Byproducts: Depending on the reaction conditions, other isomers such as 2-formyl-3-hydroxybenzoic acid and 2-formyl-5-hydroxybenzoic acid may be formed.[1]
-
Polymeric or Tar-like Substances: These can form due to side reactions, especially under harsh reaction conditions.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most effective and commonly used purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Column Chromatography: Useful for separating the desired product from isomeric impurities and other byproducts with different polarities.
-
Acid-Base Extraction: An effective method to separate the acidic product from neutral or less acidic impurities.
Q3: How can I assess the purity of my purified this compound?
A3: Purity can be assessed using the following methods:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve isomeric impurities.[2][3][4][5][6][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value (235-240 °C) indicates high purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume is being used. This compound is a polar molecule.
-
Recommended Solution:
-
Ensure you are using a polar solvent. Based on the solubility of similar compounds, water and ethanol (B145695) are good starting points.[9][10]
-
Gradually add more hot solvent until the solid dissolves. Be patient, as dissolution may take time.
-
If the compound still does not dissolve, consider a mixed solvent system. A good starting point is a solvent in which the compound is soluble (e.g., ethanol or ethyl acetate) and a solvent in which it is poorly soluble (e.g., water or hexane).[11][12]
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated with the compound, or the boiling point of the solvent is higher than the melting point of the compound or its impurities.
-
Recommended Solution:
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to reduce the saturation.
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Try a different solvent system with a lower boiling point.
-
Issue 3: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used for recrystallization, or the compound is significantly soluble in the cold solvent.
-
Recommended Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
When washing the crystals, use a minimal amount of ice-cold solvent.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities on the TLC plate.
-
Possible Cause: The chosen mobile phase is either too polar or not polar enough.
-
Recommended Solution:
-
Systematically vary the polarity of your mobile phase. A common mobile phase for acidic aromatic compounds is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of acetic or formic acid to improve peak shape.
-
Start with a low polarity mobile phase and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexane and increase the proportion of ethyl acetate.
-
Issue 2: The compound streaks on the silica (B1680970) gel column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.
-
Recommended Solution:
-
Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase. This will protonate the carboxylic acid group, reducing its interaction with the silica and leading to sharper peaks.
-
Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Issue 3: The product elutes with impurities.
-
Possible Cause: The polarity difference between the product and the impurity is too small for effective separation with the chosen mobile phase.
-
Recommended Solution:
-
Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/methanol system might provide better separation.
-
Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel.[2]
-
Acid-Base Extraction
Issue 1: Incomplete separation of layers during extraction.
-
Possible Cause: Formation of an emulsion.
-
Recommended Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Issue 2: Low yield of precipitated product after acidification.
-
Possible Cause: Incomplete extraction into the aqueous basic layer, or the pH was not lowered sufficiently during acidification.
-
Recommended Solution:
-
Perform multiple extractions with the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure all the acidic product is transferred to the aqueous layer.
-
When acidifying the aqueous layer, add acid dropwise while monitoring the pH with a pH meter or pH paper. Ensure the pH is sufficiently acidic (pH < 4) to fully precipitate the carboxylic acid.[13]
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Typical Solvents | Water, Ethanol, Ethyl acetate/Hexane | Hexane/Ethyl Acetate + Acetic Acid, Dichloromethane/Methanol + Acetic Acid | Diethyl ether or Ethyl acetate (organic phase), Saturated Sodium Bicarbonate (aqueous phase) |
| Key Variable | Solvent choice and cooling rate | Mobile phase polarity | pH of the aqueous phase |
| Expected Purity | >98% (if impurities have different solubility) | >99% (with optimized separation) | >95% (good for initial cleanup) |
| Typical Recovery | 60-90% | 50-80% | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% acetic acid).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (e.g., 100 mL).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). The this compound will move into the aqueous layer as its sodium salt.
-
Combine Aqueous Layers: Combine the aqueous extracts in a large beaker.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 2-3. The purified product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water.
-
Drying: Dry the purified product.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. longdom.org [longdom.org]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Formyl-3-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Formyl-3-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important organic compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you identify and mitigate the formation of side products.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the formylation of 3-hydroxybenzoic acid are a common issue and can stem from several factors. The two primary methods for this synthesis, the Duff reaction and the Reimer-Tiemann reaction, are known to have variable and sometimes modest yields.
Potential Causes for Low Yield:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. In the Duff reaction, temperatures that are too high or too low can lead to decomposition or incomplete reaction. For the Reimer-Tiemann reaction, maintaining the optimal temperature is crucial as the reaction can be highly exothermic.[1]
-
Poor Reagent Quality: The purity of starting materials like 3-hydroxybenzoic acid, hexamine (for the Duff reaction), or chloroform (B151607) (for the Reimer-Tiemann reaction) is important. Impurities can lead to unwanted side reactions.
-
Presence of Water: The Duff reaction, in particular, can be sensitive to moisture in the initial stages, which can hydrolyze the reactive intermediates.
-
Inefficient Mixing: In the biphasic Reimer-Tiemann reaction, vigorous stirring is necessary to ensure the reactants in the aqueous and organic phases can interact.[2] The use of a phase-transfer catalyst can also be beneficial.[3]
Recommendations for Improvement:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and molar ratios of your reactants to find the optimal conditions for your specific setup.
-
Ensure Anhydrous Conditions (Duff Reaction): Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improve Mixing (Reimer-Tiemann Reaction): Use a high-speed mechanical stirrer or consider adding a phase-transfer catalyst.
-
Choice of Acid Catalyst (Duff Reaction): While boric acid in glycerol (B35011) is traditional, some protocols suggest that trifluoroacetic acid can improve yields, though it is more corrosive and expensive.[4]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The most common side products in the formylation of 3-hydroxybenzoic acid are its structural isomers. The hydroxyl and carboxyl groups on the starting material direct the incoming formyl group to different positions on the aromatic ring.
Primary Side Products:
-
2-Formyl-3-hydroxybenzoic acid: Formylation occurs at the position ortho to the hydroxyl group and meta to the carboxyl group.
-
4-Formyl-5-hydroxybenzoic acid: Formylation occurs at the other position ortho to the hydroxyl group and ortho to the carboxyl group.
-
Unreacted 3-hydroxybenzoic acid: Incomplete reaction will result in the presence of the starting material.
-
Poly-formylated products: Under certain conditions, more than one formyl group can be added to the aromatic ring, although this is less common with deactivating groups like a carboxylic acid present.
-
Polymeric materials: The Duff reaction, in particular, can sometimes produce resinous byproducts.
The formation of these isomers is highly dependent on the reaction conditions and the formylation method used.
Q3: How can I control the regioselectivity of the formylation to favor the desired this compound?
A3: Controlling the position of formylation is a key challenge. The directing effects of the hydroxyl (ortho, para-directing) and carboxyl (meta-directing) groups are in competition.
-
Duff Reaction: This reaction generally shows a strong preference for formylation at the position ortho to the hydroxyl group.[5] In the case of 3-hydroxybenzoic acid, this would lead to a mixture of 2-formyl-3-hydroxybenzoic acid and this compound. The electronic and steric environment around each potential site will influence the isomer ratio.
-
Reimer-Tiemann Reaction: This reaction also typically favors ortho-formylation to the hydroxyl group, but para-formylation is also a common side reaction.[6] For 3-hydroxybenzoic acid, this would also result in a mixture of isomers. The choice of alkali hydroxide (B78521) can influence the ortho:para ratio.[7]
To favor the formation of this compound, you may need to carefully optimize the reaction conditions. Unfortunately, achieving high selectivity for one isomer over the others can be difficult and often requires extensive experimentation.
Q4: I am having difficulty purifying my product and separating it from the side products. What methods can I use?
A4: The separation of the isomeric products can be challenging due to their similar physical properties.
Purification and Separation Techniques:
-
Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system must be identified through experimentation. Water, ethanol, or mixtures thereof are often good starting points for hydroxybenzoic acids.[8]
-
Column Chromatography: Silica gel column chromatography can be used to separate the isomers. The choice of eluent is critical and will depend on the polarity of the isomers. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often employed.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, reversed-phase or mixed-mode HPLC can be very effective in separating isomers of hydroxybenzoic acids.[9][10][11]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly well-suited for separating isomers without the issue of irreversible adsorption to a solid support.[12]
Data Presentation
Table 1: Comparison of Common Formylation Reactions for Phenols
| Feature | Duff Reaction | Reimer-Tiemann Reaction |
| Formylating Agent | Hexamine (Hexamethylenetetramine) | Chloroform (CHCl₃) |
| Typical Catalyst/Medium | Boric acid in glycerol or trifluoroacetic acid | Strong base (e.g., NaOH, KOH) in a biphasic system |
| Regioselectivity | Primarily ortho to the hydroxyl group | Primarily ortho, but para isomer is a common side product |
| Typical Yields | Generally low to moderate (can be improved with optimization) | Moderate, but can be variable |
| Reaction Conditions | High temperatures (150-160°C) | Moderate temperatures (around 60-70°C), can be exothermic |
| Key Side Products | Isomeric aldehydes, polymeric materials | Isomeric aldehydes, unreacted phenol (B47542) |
Experimental Protocols
Note: The following protocols are generalized procedures for the Duff and Reimer-Tiemann reactions and should be adapted and optimized for the specific synthesis of this compound from 3-hydroxybenzoic acid.
Protocol 1: Synthesis via the Duff Reaction (Adapted)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine 3-hydroxybenzoic acid, hexamine, and glycerol (or another suitable high-boiling solvent). A typical molar ratio of phenol to hexamine is 1:1 to 1:1.5. Add boric acid as a catalyst.
-
Reaction: Heat the mixture with stirring to 150-160°C. Maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture and add a dilute solution of sulfuric acid. Heat the mixture again to hydrolyze the intermediate.
-
Work-up: After cooling, the product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis via the Reimer-Tiemann Reaction (Adapted)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Reaction: Heat the solution to 60-70°C. Add chloroform dropwise from the dropping funnel with vigorous stirring. The reaction is often exothermic, so the rate of addition should be controlled to maintain the desired temperature. Continue stirring for several hours after the addition is complete.
-
Work-up: After the reaction, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Filter the crude product and wash with cold water. The product can be purified by steam distillation to remove unreacted phenol and the more volatile ortho isomer, followed by recrystallization of the desired product from the residue. Alternatively, column chromatography can be used to separate the isomers.[13]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for identifying potential side products.
References
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 10. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. scispace.com [scispace.com]
- 13. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
stability and degradation of 4-Formyl-3-hydroxybenzoic acid under various conditions
Welcome to the technical support center for 4-Formyl-3-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources to assist in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
Question: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?
Answer: A decrease in purity can be attributed to several factors. First, review the storage conditions. This compound should be stored in a cool, dry, and dark place, sealed from atmospheric moisture and oxygen.[1] Exposure to light, elevated temperatures, or humidity can promote degradation. Second, consider the possibility of contamination. Ensure that all labware and solvents used are of high purity. Finally, inherent instability under your specific storage conditions could be a factor. We recommend performing a forced degradation study to understand the compound's stability profile.
Question: My experimental results are inconsistent when using this compound. Could this be related to its stability?
Answer: Yes, inconsistent results can be a symptom of compound degradation. The aldehyde and phenolic hydroxyl groups in this compound can be susceptible to oxidation and other degradation pathways. If the compound degrades during your experiment, the concentration of the active substance will change, leading to variability in your results. It is crucial to prepare fresh solutions for your experiments and to understand the stability of the compound in the specific solvent and at the temperature of your experimental setup.
Question: I have identified an unknown peak in my chromatogram after dissolving this compound in a basic solution. What could it be?
Answer: In basic conditions, phenolic compounds can be susceptible to oxidation, and aldehydes can undergo various reactions. The unknown peak is likely a degradation product. One possibility is the oxidation of the aldehyde group to a carboxylic acid, forming 3,4-dihydroxyterephthalic acid. Another possibility is the Cannizzaro reaction if the conditions are strongly basic. To identify the unknown peak, techniques like LC-MS/MS or GC-MS can be employed.[2] We recommend performing a controlled degradation study under basic conditions to characterize potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a dry and cool environment.[1] Room temperature storage is generally acceptable for the solid material, but for long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How stable is this compound in common laboratory solvents?
A2: The stability in solution is dependent on the solvent, pH, and temperature. In neutral, aprotic solvents, it is expected to be relatively stable for short periods if protected from light and oxygen. In protic solvents, especially at non-neutral pH, the potential for degradation increases. It is advisable to prepare solutions fresh and use them promptly. For quantitative studies, the stability of the compound in the chosen analytical solvent should be validated.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its functional groups (aldehyde, phenol, carboxylic acid), the following degradation pathways are plausible:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the phenolic ring can be oxidized, especially under basic conditions or in the presence of oxidizing agents.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[3][4]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, is the most common approach.[2][5][6] This method should be able to separate the parent compound from its potential degradation products. Peak purity analysis using a photodiode array (PDA) detector can help ensure that the main peak is not co-eluting with any impurities.[3]
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3][7][8][9] The goal is to achieve 5-20% degradation of the drug substance.[9]
Table 1: Summary of Forced Degradation Conditions
| Condition | Reagent/Stress | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 1 - 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 - 72 hours |
| Thermal Degradation | Solid State | 80 °C | 48 - 96 hours |
| Photolytic Degradation | Solution | ICH Q1B conditions | As per guidelines |
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Application: For each stress condition (acidic, basic, oxidative), mix the stock solution with the respective stress reagent. For thermal and photolytic studies, expose the solid compound or the solution to the stress conditions.
-
Sampling: At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Control: Run a control sample (unstressed) in parallel for comparison.
Data Presentation
The results of forced degradation studies should be summarized to clearly show the extent of degradation and the formation of degradation products.
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Assay of this compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total Impurities (%) | Mass Balance (%) |
| Control | 99.8 | Not Detected | Not Detected | 0.2 | 100.0 |
| 0.1 M HCl, 60°C, 48h | 95.2 | 2.1 (at RRT 0.8) | Not Detected | 4.6 | 99.8 |
| 0.1 M NaOH, RT, 8h | 88.5 | 5.8 (at RRT 0.9) | 3.2 (at RRT 1.2) | 11.3 | 99.8 |
| 3% H₂O₂, RT, 48h | 90.1 | 7.3 (at RRT 0.9) | Not Detected | 9.7 | 99.8 |
| Thermal, 80°C, 72h | 98.5 | Not Detected | Not Detected | 1.3 | 99.8 |
| Photolytic, ICH Q1B | 96.8 | 1.5 (at RRT 1.1) | Not Detected | 3.0 | 99.8 |
RRT = Relative Retention Time
Visualizations
The following diagrams illustrate key workflows and potential pathways related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Coupling Reactions with 4-Formyl-3-hydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for coupling with 4-Formyl-3-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: this compound is a trifunctional molecule, presenting three key challenges for selective amide bond formation:
-
Carboxylic Acid: The primary site for the desired amide coupling.
-
Phenolic Hydroxyl Group: This group is nucleophilic and can compete with the amine coupling partner, leading to ester byproduct formation, especially with highly reactive coupling agents.
-
Aldehyde (Formyl) Group: The aldehyde is susceptible to reaction with nucleophilic amines, which can lead to the formation of Schiff base (imine) byproducts.
Q2: Do I need to use protecting groups for the hydroxyl and formyl functionalities?
A2: The necessity of protecting groups depends on the specific reaction conditions and the nucleophilicity of the amine coupling partner.
-
Protecting Group Strategy: For maximum selectivity and to avoid side products, protection of both the hydroxyl and formyl groups is the most robust strategy. The hydroxyl group can be protected as a methyl or benzyl (B1604629) ether, and the formyl group as an acetal.
-
Protecting-Group-Free Strategy: Under carefully controlled conditions, selective amide coupling may be achieved without protecting groups. This often involves using milder coupling reagents and optimizing the order of addition to favor amidation. Recent studies have shown success in protecting-group-free amide synthesis with hydroxybenzoic acids using methods like mechanochemistry with EDC.[1][2]
Q3: Which coupling reagents are recommended for this compound?
A3: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
-
Carbodiimides (e.g., EDC, DCC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), these reagents are a good starting point. They can activate the carboxylic acid to form an active ester, which then reacts with the amine. The use of additives can help to suppress side reactions and reduce racemization.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient coupling reagents. However, caution is advised as some, like HATU, can react with unprotected phenols, leading to undesired side products.[3] If using HATU, careful optimization of reaction conditions is necessary.
-
Phosphonium Reagents (e.g., PyBOP): These reagents are also effective for amide bond formation and may offer an alternative to uronium-based reagents.
Q4: What is the optimal order of addition for the reactants?
A4: To favor the desired amide bond formation and minimize side reactions, a pre-activation strategy is generally recommended.
-
Dissolve this compound and a non-nucleophilic base (e.g., DIPEA or NMM) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the coupling reagent and stir for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.
-
Add the amine coupling partner to the solution of the activated acid.
This sequence ensures that the activated carboxylic acid is readily available to react with the intended amine, reducing the likelihood of side reactions with the hydroxyl or formyl groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Hydrolysis of the activated ester due to moisture.4. Substrate degradation under reaction conditions. | 1. Increase the equivalents of the coupling reagent (1.1-1.5 eq).2. Consider a more potent coupling reagent (e.g., HATU). Increase reaction time and/or temperature. For poorly nucleophilic amines, consider converting the carboxylic acid to an acid chloride.3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.4. Monitor the reaction by TLC or LC-MS to check for starting material stability. Consider milder conditions (e.g., lower temperature). |
| Formation of Ester Side Product | The phenolic hydroxyl group is reacting with the activated carboxylic acid. | 1. Protect the hydroxyl group (e.g., as a methyl or benzyl ether).2. Use a less reactive coupling reagent or milder conditions.3. Optimize the order of addition to ensure the amine is present to react with the activated ester as it is formed. |
| Formation of Imine Side Product | The aldehyde group is reacting with the amine coupling partner. | 1. Protect the aldehyde group (e.g., as an acetal).2. If the imine formation is reversible, it may be possible to favor the thermodynamically more stable amide product by adjusting the reaction conditions (e.g., longer reaction time, temperature).3. Use a less nucleophilic amine if the application allows. |
| Multiple Unidentified Byproducts | A combination of the above issues, or decomposition of reagents or products. | 1. Simplify the system by using protecting groups for the hydroxyl and formyl functions.2. Re-evaluate the choice of coupling reagent and base. Some combinations can lead to complex side reactions.3. Ensure all reagents are pure and solvents are anhydrous. |
| Difficulty in Product Purification | The product has similar polarity to starting materials or byproducts. | 1. If using a carbodiimide (B86325) like DCC, the dicyclohexylurea (DCU) byproduct can be challenging to remove. Consider using a water-soluble carbodiimide like EDC, which allows for an aqueous workup to remove the urea (B33335) byproduct.2. Optimize the chromatographic separation method (e.g., different solvent systems, gradient elution).3. Consider recrystallization as a purification method. |
Experimental Protocols
The following are generalized protocols and should be optimized for your specific amine and reaction scale.
Protocol 1: Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq).
-
Add the amine coupling partner (1.0-1.2 eq) to the mixture.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.
-
Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-10 from Protocol 1 for workup and purification.
Note: Due to the potential for side reactions with the phenolic hydroxyl group, it is crucial to monitor this reaction closely and consider protecting the hydroxyl group if significant byproduct formation is observed.
Visualizations
References
Technical Support Center: Troubleshooting Reactions with 4-Formyl-3-hydroxybenzoic Acid
Welcome to the technical support center for 4-Formyl-3-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies for reactions involving this versatile trifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three primary reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic aldehyde. The reactivity of each site can be influenced by the presence of the others, necessitating careful consideration of reaction conditions and potential side reactions.
Q2: What is the solubility of this compound?
A2: The solubility of this compound is dependent on the solvent and pH. It is generally soluble in polar organic solvents such as alcohols (e.g., methanol (B129727), ethanol) and DMSO. Its solubility in aqueous solutions is pH-dependent; it is more soluble in basic solutions where the carboxylic acid is deprotonated to form a carboxylate salt.
Q3: What are some common impurities found in commercial this compound and how might they affect my reaction?
A3: Common impurities can include starting materials from its synthesis, such as p-hydroxybenzoic acid, or isomers. These impurities can lead to the formation of side products in subsequent reactions. For example, the presence of p-hydroxybenzoic acid could lead to the formation of an undesired ester or ether in parallel with the desired product. It is advisable to check the purity of the starting material by techniques like NMR or HPLC before use.
Q4: Can I selectively react one functional group in the presence of the others?
A4: Yes, selective reactions are possible through careful choice of reagents and reaction conditions. For instance, the carboxylic acid can be selectively esterified under acidic conditions (Fischer esterification) while minimizing reactions at the hydroxyl and aldehyde groups. The aldehyde is susceptible to reaction with specific reagents like hydrazines to form Schiff bases. For more complex transformations, the use of protecting groups is often necessary to achieve high selectivity.
Troubleshooting Failed Reactions
Esterification Reactions
Problem: Low yield of the desired ester.
Possible Causes & Solutions:
-
Incomplete Reaction: Esterification is an equilibrium process. To drive the reaction to completion, use a large excess of the alcohol or remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Side Reaction at the Hydroxyl Group: Under certain conditions, particularly with more reactive alkylating agents, O-alkylation of the phenolic hydroxyl group can occur. Using milder conditions and specific esterification methods like the Fischer-Speier esterification can minimize this.
-
Steric Hindrance: If you are using a bulky alcohol, the reaction rate may be slow. Consider increasing the reaction time, temperature, or using a more effective catalyst.
Table 1: Representative Conditions for Esterification of this compound
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Thionyl Chloride | Methanol | Reflux | Overnight | 85 | [1] |
| Ethanol | Sulfuric Acid | Ethanol | Reflux | 2 | 95 (for a similar hydroxy acid) | [2] |
| Various Alcohols | p-Toluene sulfonic acid | Toluene (B28343) | 110-140 | 4-8 | Varies | General Fischer Conditions |
Etherification (Williamson Ether Synthesis)
Problem: Low yield of the desired ether and/or formation of side products.
Possible Causes & Solutions:
-
Elimination Side Reaction: The Williamson ether synthesis is an SN2 reaction. If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can be a major competing pathway, leading to the formation of an alkene. Whenever possible, use a primary alkyl halide or other good electrophile (e.g., methyl sulfate).
-
Low Nucleophilicity of the Phenoxide: The electron-withdrawing effects of the aldehyde and carboxylic acid groups can reduce the nucleophilicity of the phenoxide ion. Using a strong, non-nucleophilic base (e.g., sodium hydride) to fully deprotonate the hydroxyl group can improve the reaction rate.
-
Reaction at the Carboxylate: The alkylating agent can potentially react with the carboxylate anion, though this is generally less favorable than reaction with the more nucleophilic phenoxide.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Knoevenagel Condensation
Problem: Low yield of the condensed product or formation of byproducts.
Possible Causes & Solutions:
-
Self-Condensation of the Aldehyde: Although aromatic aldehydes without α-hydrogens cannot undergo self-aldol condensation, other base-catalyzed side reactions can occur at high temperatures or with strong bases. Use of a mild amine catalyst (e.g., piperidine (B6355638), pyridine) is recommended.
-
Decarboxylation: The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a base and can lead to decarboxylation of the product if the active methylene (B1212753) compound is malonic acid.[3][4][5] If decarboxylation is not desired, consider using an ester of malonic acid (e.g., diethyl malonate).
-
Reactivity of the Active Methylene Compound: The pKa of the active methylene compound is crucial. If it is not acidic enough, deprotonation by the mild base will be inefficient.
Table 2: Catalysts and Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature | Outcome |
| Malononitrile (B47326) | Piperidine | Ethanol | Reflux | High yield of unsaturated product[6] |
| Ethyl Cyanoacetate | Diisopropylethylamine (DIPEA) | Hexane | 65-70 °C | High yield of unsaturated product[6] |
| Malonic Acid | Pyridine/Piperidine | Toluene | Reflux | Can lead to decarboxylated product[4] |
Protecting Group Strategies
Due to the presence of three reactive functional groups, a protecting group strategy is often essential for multi-step syntheses involving this compound. An orthogonal protection strategy allows for the selective deprotection of one group while the others remain protected.[7][8]
Table 3: Common Protecting Groups and their Cleavage Conditions
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Carboxylic Acid | Methyl or Ethyl Ester | MeOH or EtOH, H+ cat. | Saponification (e.g., NaOH, H2O), then acidification |
| Phenolic Hydroxyl | Benzyl (Bn) ether | BnBr, K2CO3, Acetone | Hydrogenolysis (H2, Pd/C) |
| Phenolic Hydroxyl | Silyl ether (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF or mild acid |
| Aldehyde | Acetal or Ketal | Diol (e.g., ethylene (B1197577) glycol), H+ cat. | Aqueous acid |
Orthogonal Protection Strategy Workflow
Caption: A possible orthogonal protecting group workflow.
Detailed Experimental Protocols
Protocol 1: Esterification of this compound with Methanol
This protocol is adapted from a known procedure for the synthesis of methyl 4-formyl-3-hydroxybenzoate.[1][3]
Materials:
-
This compound (5 g, 30 mmol)
-
Methanol (70 mL)
-
Thionyl chloride (3.29 mL, 45 mmol)
-
Toluene (50 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend this compound (5 g, 30 mmol) in methanol (70 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath and add thionyl chloride (3.29 mL, 45 mmol) dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure.
-
Add 50 mL of toluene and concentrate to dryness again to remove any remaining thionyl chloride.
-
Recrystallize the crude residue from an ethyl acetate-hexane mixture to obtain pure methyl 4-formyl-3-hydroxybenzoate. A typical reported yield for this reaction is around 85%.[1][3]
Protocol 2: Knoevenagel Condensation with Malononitrile (General Procedure)
This protocol is a general procedure based on typical conditions for Knoevenagel condensations.[6]
Materials:
-
This compound (or a protected derivative) (1 eq)
-
Malononitrile (1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (or its protected form) and malononitrile in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product. If the product does not precipitate, it may be necessary to remove the solvent and purify the residue by column chromatography.
Note: The free carboxylic acid and hydroxyl groups may interfere with the reaction or complicate purification. It is often advisable to protect these groups before performing the condensation.
This technical support center provides a starting point for troubleshooting reactions with this compound. Successful synthesis often requires careful optimization of reaction conditions and, in many cases, a well-designed protecting group strategy. Always consult the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Formyl-3-hydroxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Formyl-3-hydroxybenzoic acid. Our focus is to address common challenges encountered during the removal of unreacted reagents and other impurities after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted reagents I need to remove after synthesizing this compound?
The most probable unreacted starting material is 3-hydroxybenzoic acid. The synthesis of this compound is typically achieved through electrophilic aromatic substitution on 3-hydroxybenzoic acid. Common formylation methods include the Duff reaction (using hexamethylenetetramine) and the Reimer-Tiemann reaction (using chloroform (B151607) in a basic solution).[1][2] Therefore, residual 3-hydroxybenzoic acid is the primary impurity to target for removal. Other potential unreacted reagents depend on the specific synthetic route employed.
Q2: I have a low yield of my purified this compound. What are the possible reasons?
Low recovery of the purified product can stem from several factors during the purification process:
-
Inappropriate solvent selection for recrystallization: If the chosen solvent has a relatively high solubility for this compound at low temperatures, a significant amount of the product will remain in the mother liquor.
-
Excessive solvent usage: Using too much solvent during recrystallization will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and a lower yield.
-
Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, some of the product may crystallize along with the impurities, reducing the final yield.
-
Incomplete precipitation: Insufficient cooling time or temperature will result in incomplete crystallization of the product from the solution.
Q3: My purified product appears as an oil or sticky solid, not crystals. How can I resolve this?
The "oiling out" of a product during recrystallization can be caused by several factors:
-
The boiling point of the recrystallization solvent may be higher than the melting point of your product, causing it to melt instead of dissolving.
-
A high concentration of impurities can depress the melting point of the product and interfere with crystal lattice formation.
-
Rapid cooling of the solution can sometimes lead to the separation of the product as a supersaturated oil rather than a crystalline solid.
To address this, you can try dissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly. Alternatively, scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization. If these methods fail, column chromatography may be necessary to remove the impurities that are hindering crystallization.
Troubleshooting Guides
This section provides structured guidance for overcoming specific challenges during the purification of this compound.
Guide 1: Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - Not enough product is present in the solution (too dilute).- The solution is not sufficiently cooled. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Ensure the solution is cooled in an ice bath for an adequate amount of time. |
| Product "oils out" instead of crystallizing. | - The product is melting in the hot solvent.- High level of impurities are present. | - Re-dissolve the oil in more hot solvent and allow for very slow cooling.- Try a different recrystallization solvent with a lower boiling point.- Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
| Low recovery of purified crystals. | - The chosen solvent is too good at dissolving the product, even at low temperatures.- Too much solvent was used. | - Re-cool the mother liquor for an extended period.- Partially evaporate the solvent from the mother liquor and re-cool to recover more product.- In the future, use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb some of your product. |
Guide 2: Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (overlapping spots on TLC). | - The mobile phase polarity is not optimal. | - Adjust the solvent ratio of your mobile phase. For normal phase silica (B1680970) gel chromatography, increasing the polarity (e.g., more ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture) will move all compounds further up the plate. The goal is to find a solvent system that gives good separation between the product and impurity spots.- Consider trying a different solvent system altogether. |
| Streaking of the product spot on the TLC plate. | - The compound is too polar for the mobile phase.- The compound is interacting too strongly with the stationary phase (silica gel). | - For acidic compounds like this compound, adding a small amount of acetic acid (0.5-1%) to the mobile phase can often prevent streaking by ensuring the carboxylic acid remains protonated. |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase during the column run (gradient elution). For example, start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent. |
Data Presentation
Table 1: Solubility of this compound and Potential Unreacted Reagents
| Compound | Water | Ethanol | Methanol | Ethyl Acetate | Hexane |
| This compound | Sparingly soluble in cold, more soluble in hot | Soluble | Soluble | Moderately soluble | Insoluble |
| 3-Hydroxybenzoic acid | Slightly soluble in cold (7.25 g/L at 25 °C), more soluble in hot[3] | Soluble[3] | Soluble | Soluble | Insoluble |
| Hexamethylenetetramine | Very soluble | Soluble | Soluble | Sparingly soluble | Insoluble |
This data suggests that a solvent system like ethyl acetate/hexane could be effective for recrystallization, as this compound has moderate solubility in ethyl acetate and is insoluble in hexane. This differential solubility can be exploited to achieve purification. Water is also a potential recrystallization solvent due to the increased solubility of the product at higher temperatures.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the likely scenario of removing unreacted 3-hydroxybenzoic acid from the crude this compound product.
1. Solvent Selection:
-
Based on the solubility data, a mixed solvent system of ethyl acetate and hexane is a good starting point. Alternatively, hot water can be used.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethyl acetate or water) while stirring until the solid just dissolves.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
5. Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold secondary solvent (hexane, if using an ethyl acetate/hexane system) or ice-cold water to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating carboxylic acids from neutral or basic impurities.
1. Dissolution:
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
2. Extraction:
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The this compound and any unreacted 3-hydroxybenzoic acid will be deprotonated and move into the aqueous layer as their sodium salts.
-
Separate the aqueous layer.
3. Re-acidification and Precipitation:
-
Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper).
-
The purified this compound will precipitate out as a solid.
4. Isolation:
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization.
References
safe handling and storage protocols for 4-Formyl-3-hydroxybenzoic acid
This guide provides essential safety protocols, troubleshooting, and frequently asked questions for handling and storing 4-Formyl-3-hydroxybenzoic acid in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[5][6]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, researchers must wear protective gloves, safety goggles with side-shields, and impervious clothing.[5] In cases where dust generation is likely, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) should be used.[2][7]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a cool, dry, and well-ventilated area with the container tightly closed.[5][8] Some suppliers recommend a specific storage temperature range of 10°C - 25°C.[9] The storage area should be locked.[5][8]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[5][7][10]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and containers in accordance with local, state, and federal regulations.[5][8] Do not mix with other waste, and handle uncleaned containers as you would the product itself.
Troubleshooting Guide
Scenario 1: Accidental Skin or Eye Contact
-
Issue: A researcher accidentally splashes a solution containing this compound onto their skin or into their eyes.
-
Immediate Action:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8][11] Remove any contaminated clothing and wash it before reuse.[5][11] If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[5][8] If present, remove contact lenses and continue rinsing.[5][8] Seek immediate medical attention from an ophthalmologist.
-
-
Preventative Measure: Always wear appropriate PPE, including gloves and safety goggles, when handling the compound. Ensure an eyewash station and safety shower are readily accessible.[7][11]
Scenario 2: Inhalation of Dust
-
Issue: A researcher inhales airborne powder of this compound while weighing it.
-
Immediate Action: Move the individual to fresh air immediately.[5][8] If they feel unwell or have difficulty breathing, call a poison center or doctor.[8]
-
Preventative Measure: Handle the compound in a well-ventilated area or a chemical fume hood to minimize dust generation.[5] Use appropriate respiratory protection if ventilation is inadequate.[5]
Scenario 3: Small Spill of the Solid Compound
-
Issue: A small amount of this compound powder is spilled on a lab bench.
-
Action:
-
Preventative Measure: Minimize dust generation during handling and weighing.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | 10°C - 25°C | [9] |
| Melting Point | 235-240 °C | [2] |
| Molecular Weight | ~166.13 g/mol | [4][12] |
Experimental Workflow and Diagrams
The following diagram outlines the logical steps to follow in the event of an accidental spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. chemos.de [chemos.de]
- 2. This compound 95 619-12-5 [sigmaaldrich.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Formyl-4-hydroxybenzoic acid | 584-87-2 | FF34543 [biosynth.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Scale-Up of 4-Formyl-3-hydroxybenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-Formyl-3-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning production from laboratory to pilot and industrial scales.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol (B47542) (in this case, 3-hydroxybenzoic acid) using chloroform (B151607) (CHCl₃) in a strong alkaline solution. While other synthetic strategies exist, the Reimer-Tiemann reaction is often favored for its use of readily available and cost-effective starting materials.
Q2: What are the primary challenges when scaling up the Reimer-Tiemann synthesis of this compound?
A2: Scaling up this synthesis presents several key challenges:
-
Heat Management: The Reimer-Tiemann reaction is highly exothermic. Inadequate heat dissipation in large reactors can lead to temperature gradients, promoting the formation of by-products and posing potential safety risks.
-
Mass Transfer Limitations: The reaction is typically carried out in a biphasic (aqueous-organic) system.[1] Ensuring efficient mixing and interfacial contact between the reactants becomes progressively more difficult at larger scales, which can result in incomplete reactions and lower yields.
-
By-product Formation: At elevated temperatures or with poor mixing, the formation of undesired isomers (e.g., 2-formyl-5-hydroxybenzoic acid) and other impurities can increase.
-
Product Isolation and Purification: Isolating the target molecule from the reaction mixture and achieving high purity on a large scale can be complex. Crystallization processes that are straightforward in the lab may require significant optimization at an industrial scale to ensure consistent crystal size and purity.
Q3: How does the impurity profile of this compound typically change during scale-up?
A3: The impurity profile can become more complex during scale-up. In the lab, with better control over temperature and mixing, the formation of isomeric by-products might be minimal. However, on a larger scale, localized "hot spots" can lead to an increase in these isomers. Additionally, unreacted starting materials and intermediates may be present in higher concentrations if the reaction does not go to completion due to mass transfer limitations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound production.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield | Incomplete Reaction: Insufficient mixing or reaction time at a larger scale. | - Optimize the agitator speed and impeller design to improve mixing in the biphasic system. - Consider the use of a phase-transfer catalyst to enhance the reaction rate. - Increase the reaction time and monitor progress using in-process controls (e.g., HPLC). |
| Thermal Degradation: Localized overheating due to poor heat transfer. | - Improve the reactor's heat transfer efficiency (e.g., use a jacketed reactor with a suitable heat transfer fluid). - Implement a controlled, gradual addition of chloroform to manage the exotherm. | |
| High Levels of Impurities | By-product Formation: Inconsistent temperature control leading to side reactions. | - Ensure uniform temperature distribution throughout the reactor. - Optimize the reaction temperature; a lower temperature may reduce by-product formation, though it might require a longer reaction time. |
| Inefficient Work-up: Difficulty in separating the product from by-products and unreacted starting materials on a large scale. | - Develop a robust extraction and washing protocol for the larger scale. - Optimize the crystallization process by carefully controlling the cooling rate, solvent system, and agitation to favor the crystallization of the desired product. | |
| Inconsistent Product Quality | Variable Raw Material Quality: Inconsistent quality of starting materials (3-hydroxybenzoic acid, chloroform, base). | - Establish stringent quality control specifications for all incoming raw materials. |
| Poor Process Control: Fluctuations in reaction parameters (temperature, stirring speed, addition rates). | - Implement automated process control systems to ensure consistent reaction conditions. |
Data Presentation: Lab-Scale vs. Pilot-Scale Production
The following table summarizes typical quantitative data for the synthesis of this compound at different scales. Note that these are representative values and actual results may vary depending on the specific equipment and process parameters.
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Scale (100 L Reactor) |
| Starting Material (3-hydroxybenzoic acid) | 100 g | 10 kg |
| Typical Yield | 75% | 68% |
| Purity (by HPLC) | >99% | 97-98% |
| Major Impurity (Isomer) | <0.5% | 1-2% |
| Reaction Time | 4 hours | 6-8 hours |
| Cooling Time (Crystallization) | 1 hour | 4-6 hours |
Experimental Protocols
Laboratory-Scale Synthesis (1 L Reactor)
-
Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer is charged with 3-hydroxybenzoic acid (100 g) and a 40% aqueous solution of sodium hydroxide (B78521) (400 mL).
-
Reaction: The mixture is stirred until the 3-hydroxybenzoic acid is completely dissolved. The solution is then heated to 60-65°C. Chloroform (120 mL) is added dropwise via the dropping funnel over a period of 2 hours, maintaining the temperature between 60-65°C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature. The excess chloroform is then removed by distillation. The remaining aqueous solution is cooled to room temperature and acidified to pH 2-3 with concentrated hydrochloric acid.
-
Purification: The precipitated solid is filtered, washed with cold water, and then recrystallized from an ethanol/water mixture to yield pure this compound.
Pilot-Scale Synthesis (100 L Reactor)
-
Reactor Preparation: A 100 L glass-lined reactor equipped with a multi-blade agitator, a temperature probe, a port for reagent addition, and a connection to a scrubber system is charged with a 40% aqueous solution of sodium hydroxide (40 L).
-
Reactant Charging: 3-hydroxybenzoic acid (10 kg) is added to the reactor with stirring. The reactor is sealed, and the mixture is heated to 60°C to ensure complete dissolution.
-
Controlled Addition: Chloroform (12 L) is added via a dosing pump at a controlled rate over 4 hours to manage the exothermic reaction and maintain the temperature at 60-65°C. The reactor's cooling jacket is used to dissipate the heat generated.
-
Reaction and Monitoring: The reaction is monitored by in-process HPLC analysis. Once the conversion of the starting material is complete (typically after an additional 2-4 hours), the excess chloroform is distilled off under reduced pressure.
-
Product Isolation: The reaction mixture is cooled to 20°C, and concentrated hydrochloric acid is added to precipitate the product. The slurry is then filtered using a centrifuge or filter press. The filter cake is washed with deionized water.
-
Purification: The crude product is transferred to a crystallizer vessel and recrystallized from a suitable solvent system (e.g., ethanol/water) with controlled cooling to achieve the desired crystal size and purity.
Visualizations
Caption: A comparison of the experimental workflows for laboratory and pilot-scale synthesis.
Caption: A troubleshooting decision tree for common scale-up issues.
References
common experimental errors in the synthesis of 4-Formyl-3-hydroxybenzoic acid
Technical Support Center: Synthesis of 4-Formyl-3-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the ortho-formylation of p-hydroxybenzoic acid. The two most common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.[1][2][3]
Q2: What is the Reimer-Tiemann reaction?
A2: The Reimer-Tiemann reaction is a chemical reaction used for the ortho-formylation of phenols.[2][4] It involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, like sodium hydroxide (B78521), to introduce a formyl (-CHO) group at the position ortho to the hydroxyl group.[4] The reactive species in this reaction is dichlorocarbene (B158193).[2][4]
Q3: What is the Duff reaction?
A3: The Duff reaction is another method for the ortho-formylation of phenols, which uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[3][5] This reaction is generally considered inefficient but can be effective for certain substrates.[3][6]
Q4: What are the typical yields for the synthesis of this compound?
A4: The yields for the synthesis of this compound can be low to moderate and are highly dependent on the chosen method and optimization of reaction conditions. The Duff reaction is particularly known for its often low percent yield.[5][6][7] The Reimer-Tiemann reaction can also suffer from low yields.[7]
Q5: What are the main safety concerns when synthesizing this compound?
A5: The synthesis involves hazardous materials. Chloroform, used in the Reimer-Tiemann reaction, is harmful.[1] Strong bases and acids are also used. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5][8] The Reimer-Tiemann reaction can be highly exothermic and may be prone to thermal runaways, so careful temperature control is necessary.[9]
Troubleshooting Guide
Low Yield and Purity Issues
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields are a common issue in the synthesis of this compound.[7] The causes and potential solutions depend on the reaction method used.
-
For the Reimer-Tiemann Reaction:
-
Poor mass transfer in the biphasic system: This reaction is often carried out in a two-phase system (aqueous and organic), which can limit the interaction between reactants.[2][7] To improve this, use vigorous stirring, a phase-transfer catalyst, or an emulsifying agent like 1,4-dioxane.[2][9]
-
Suboptimal reaction temperature: The reaction typically requires heating to initiate, but excessive heat can lead to side reactions.[9] Monitor the temperature carefully to maintain optimal conditions.
-
-
For the Duff Reaction:
-
Inefficiency of the reaction: The Duff reaction is known for being generally inefficient.[3] Modifications to the standard procedure may be necessary to improve yields for your specific substrate.
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, you may need to extend the duration of the reaction.[5]
-
Q2: I am getting a mixture of ortho and para isomers in my Reimer-Tiemann reaction. How can I improve the selectivity for the ortho product?
A2: The Reimer-Tiemann reaction can produce both ortho and para isomers, with the ortho product usually being the major one.[10] The selectivity is influenced by the interaction between the dichlorocarbene intermediate and the phenoxide ion.[9][10] While achieving complete ortho-selectivity can be difficult, you can try to influence the ortho:para ratio by modifying the reaction conditions, such as the choice of base and solvent.
Q3: My Duff reaction is producing a di-formylated byproduct. How can I prevent this?
A3: Di-formylation can occur in the Duff reaction if both positions ortho to the hydroxyl group are available.[10] To favor the desired mono-formylation, you can adjust the stoichiometry by reducing the molar ratio of hexamine to the p-hydroxybenzoic acid.[10]
Q4: I am observing the formation of a dark-colored resin or polymer in my reaction mixture. What is causing this and how can I minimize it?
A4: Resin formation is a known side reaction, especially in formylation reactions of phenols under acidic or basic conditions.[10] This is due to repeated hydroxymethylation and condensation reactions. To minimize this:
-
Control the stoichiometry: Use a formaldehyde (B43269) equivalent (like hexamine in the Duff reaction) to phenol ratio of less than one if possible.[10]
-
Manage the temperature: Avoid excessively high temperatures, which can promote polymerization.[10]
-
Minimize reaction time: Do not let the reaction run longer than necessary for the formation of the desired product.[10]
Purification Challenges
Q1: How can I effectively purify the crude this compound?
A1: Purification can be challenging due to the presence of unreacted starting materials, isomers, and byproducts.
-
Removal of unreacted p-hydroxybenzoic acid: During the workup, washing the organic layer with a saturated solution of sodium bicarbonate can help remove acidic starting material as its water-soluble salt.[8]
-
Separation of isomers: If you have a mixture of ortho and para isomers, column chromatography may be necessary to separate them due to their similar polarities.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate-hexane, can be an effective final step to obtain a pure product.[11]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Melting Point | 235-240 °C | [1] |
| Appearance | White crystalline solid | [1] |
Table 2: Comparison of Typical Reaction Conditions for Formylation of p-Hydroxybenzoic Acid
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Chloroform (CHCl₃) | Hexamine (C₆H₁₂N₄) |
| Medium | Strong base (e.g., NaOH) in a biphasic system | Acidic (e.g., trifluoroacetic acid, glyceroboric acid) |
| Common Issues | Low yield, formation of para-isomer, exothermic nature, difficult mass transfer | Low yield, potential for di-formylation, resin formation |
| Advantages | Well-established method for ortho-formylation | Can be successful for substrates where other methods fail |
Experimental Protocols
Representative Protocol: Synthesis of this compound via Reimer-Tiemann Reaction
Disclaimer: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
p-Hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the mixture to approximately 60-70°C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, so maintain the temperature within the desired range.[9]
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
The crude product will precipitate out of the solution. Filter the solid and wash it with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate-hexane, to yield pure this compound.[11]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. chembk.com [chembk.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. scienceinfo.com [scienceinfo.com]
- 8. benchchem.com [benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis routes of this compound [benchchem.com]
Validation & Comparative
Structural Elucidation of 4-Formyl-3-hydroxybenzoic Acid: A Comparative NMR Analysis
Predicted and Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-Formyl-3-hydroxybenzoic acid, we can predict the chemical shifts and coupling patterns of the aromatic protons, as well as the protons of the aldehyde, hydroxyl, and carboxylic acid functional groups. The predicted data is presented alongside experimental data for 4-Formylbenzoic acid and 3-Hydroxybenzoic acid to provide a robust comparative framework.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~7.6 | d | ~2.0 |
| H-5 | ~7.9 | d | ~8.5 | |
| H-6 | ~8.2 | dd | ~8.5, 2.0 | |
| -CHO | ~9.9 | s | - | |
| -OH | ~11.0 (broad) | s | - | |
| -COOH | ~13.0 (broad) | s | - | |
| 4-Formylbenzoic Acid (Experimental, in DMSO-d₆) [1] | H-2, H-6 | 8.165 | d | 8.0 |
| H-3, H-5 | 8.047 | d | 8.0 | |
| -CHO | 10.139 | s | - | |
| -COOH | ~13.5 (broad) | s | - | |
| 3-Hydroxybenzoic Acid (Experimental, in DMSO-d₆) | H-2 | 7.420 | m | - |
| H-4 | 7.032 | m | - | |
| H-5 | 7.314 | t | 7.8 | |
| H-6 | 7.390 | m | - | |
| -OH | 9.8 (broad) | s | - | |
| -COOH | 12.9 (broad) | s | - |
Note: Predicted values are estimations based on additive chemical shift rules and comparison with analogs. Experimental values for analogs are sourced from publicly available data. The solvent can significantly affect the chemical shifts of labile protons (-OH, -COOH).
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in a molecule. The predicted chemical shifts for the carbons in this compound are compared with the experimental data for 4-Formylbenzoic acid and 3-Hydroxybenzoic acid.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~125 |
| C-2 | ~118 | |
| C-3 | ~160 | |
| C-4 | ~135 | |
| C-5 | ~115 | |
| C-6 | ~138 | |
| -CHO | ~191 | |
| -COOH | ~167 | |
| 4-Formylbenzoic Acid (Experimental) | C-1 | 136.1 |
| C-2, C-6 | 130.2 | |
| C-3, C-5 | 129.9 | |
| C-4 | 139.6 | |
| -CHO | 192.9 | |
| -COOH | 166.8 | |
| 3-Hydroxybenzoic Acid (Experimental, in DMSO-d₆) | C-1 | 131.9 |
| C-2 | 118.0 | |
| C-3 | 157.6 | |
| C-4 | 120.3 | |
| C-5 | 129.8 | |
| C-6 | 121.7 | |
| -COOH | 167.5 |
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the analyte is soluble and which does not have signals that overlap with analyte signals.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Spectroscopy :
-
The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy :
-
The ¹³C NMR spectrum is acquired on the same spectrometer.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (often 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the deuterated solvent peaks.
-
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR data is outlined below.
References
A Comparative Analysis of 4-Formyl-3-hydroxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and spectroscopic signatures of 4-Formyl-3-hydroxybenzoic acid and its key isomers. This document provides a comparative framework, supported by experimental data and detailed protocols, to aid in research and development applications.
This guide offers a comprehensive comparative analysis of this compound and its structural isomers. The positioning of the formyl and hydroxyl groups on the benzoic acid backbone significantly influences the molecule's chemical and biological properties. Understanding these differences is crucial for researchers in medicinal chemistry, pharmacology, and materials science for applications ranging from drug design to the development of novel materials.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The structural variations among the isomers of formyl-hydroxybenzoic acid lead to distinct physicochemical properties and spectroscopic fingerprints. These characteristics are fundamental for the identification, purification, and application of these compounds.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₆O₄ | 166.13 | 235-240[1][2] |
| 3-Formyl-4-hydroxybenzoic acid | C₈H₆O₄ | 166.13 | No data available |
| 5-Formyl-2-hydroxybenzoic acid | C₈H₆O₄ | 166.13 | 250 (dec.)[3] |
| 4-Formyl-2-hydroxybenzoic acid | C₈H₆O₄ | 166.13 | No data available |
| 2-Formyl-3-hydroxybenzoic acid | C₈H₆O₄ | 166.13 | No data available |
Table 2: Spectroscopic Data (¹H NMR and FT-IR) of Selected Isomers
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Key FT-IR Peaks (cm⁻¹) |
| This compound | 10.3 (s, 1H, -CHO), 8.1 (d, 1H), 7.8 (dd, 1H), 7.2 (d, 1H), 11.0 (br s, 1H, -OH), 13.0 (br s, 1H, -COOH) | ~3450 (O-H, acid), ~3300 (O-H, phenol), ~1700 (C=O, acid), ~1650 (C=O, aldehyde) |
| 5-Formyl-2-hydroxybenzoic acid | 9.91 (s, 1H, -CHO), 8.37 (d, 1H), 8.02 (dd, 1H), 7.15 (d, 1H), 12.0 (br s, 1H, -OH), 13.0 (br s, 1H, -COOH)[4] | No data available |
Note: Spectroscopic data can vary based on the solvent and experimental conditions. The data presented is a general representation.
Comparative Biological Activities
The biological activities of hydroxybenzoic acid derivatives are of significant interest, with research exploring their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The specific arrangement of functional groups in each isomer is a key determinant of its biological efficacy.
Antioxidant Activity
Phenolic compounds, including hydroxybenzoic acids, are known for their ability to scavenge free radicals, a key aspect of their antioxidant properties.[5] The antioxidant capacity is influenced by the number and position of hydroxyl groups.[5]
Anti-inflammatory Effects
Several hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties.[4] This is often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[6]
Enzyme Inhibition
The potential of hydroxybenzoic acids and their derivatives to act as enzyme inhibitors is an active area of research. For example, some derivatives have been shown to inhibit enzymes like α-amylase and urease.[7]
Quantitative, directly comparative biological data for all isomers of this compound from a single study is limited in the current literature. The information provided is based on the general properties of hydroxybenzoic acid derivatives.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key analytical and biological assays are provided below.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To separate and quantify this compound and its isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid or TFA). A common starting gradient could be 20-80% acetonitrile over 20 minutes.
-
Standard Preparation: Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the isomers in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standards and samples and record the chromatograms. Identify the peaks based on the retention times of the standards and quantify using a calibration curve.
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of the isomers on a selected cell line.
Materials:
-
96-well plates
-
Selected cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
Isomer stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isomers (typically ranging from 1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the comparative analysis of formyl-hydroxybenzoic acid isomers.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of hydroxybenzoic acid isomers.
References
- 1. chembk.com [chembk.com]
- 2. 4-甲酰-3-羟基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Bioassays for Measuring the Activity of 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common in vitro bioassays relevant for validating the biological activity of 4-Formyl-3-hydroxybenzoic acid. While direct comparative studies on this specific molecule are limited, this document outlines standard assays for activities commonly associated with phenolic acids and their derivatives, such as anticancer, antioxidant, and anti-inflammatory effects. The isomer, 3-Formyl-4-hydroxybenzoic acid, has been noted for its potential anticancer activity, making this a key area of investigation.
Data Presentation: Comparison of Bioassay Methodologies
The following table summarizes key in vitro assays that can be employed to measure the biological activity of this compound. The selection is based on activities reported for structurally similar compounds.
| Bioassay | Measured Activity | Principle | Throughput | Advantages | Limitations |
| MTT Assay | Cytotoxicity / Anticancer | Enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[1][2][3] | High | Well-established, cost-effective, reliable for preliminary screening.[1][3] | Indirect measurement of cell viability, can be affected by metabolic activity, endpoint assay. |
| Resazurin (B115843) Assay | Cell Viability / Cytotoxicity | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.[4] | High | More sensitive than MTT, non-toxic to cells allowing for kinetic studies.[4] | Can be influenced by changes in cellular redox state independent of viability. |
| DPPH Radical Scavenging Assay | Antioxidant | Reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical by an antioxidant, measured by a decrease in absorbance.[5][6][7] | High | Simple, rapid, and widely used for screening antioxidant capacity.[5][6] | Reaction stoichiometry can be complex; not representative of all radical scavenging mechanisms. |
| Protein Denaturation Inhibition Assay | Anti-inflammatory | Measures the ability of a compound to inhibit the heat-induced denaturation of a protein (e.g., bovine serum albumin or egg albumin), which is a hallmark of inflammation.[8][9][10] | Medium | Simple and cost-effective in vitro model for anti-inflammatory activity.[8][10] | Non-specific mechanism, may not correlate directly with in vivo anti-inflammatory effects. |
| Tyrosinase Inhibition Assay | Skin Whitening / Hyperpigmentation Treatment | Measures the inhibition of the tyrosinase enzyme, which catalyzes key steps in melanin (B1238610) production.[11][12][13][14] | High | Direct enzymatic assay, relevant for cosmetic and dermatological applications. | Activity can be influenced by the source of the tyrosinase enzyme (e.g., mushroom vs. human).[13] |
| Minimum Inhibitory Concentration (MIC) Assay | Antimicrobial | Determines the lowest concentration of a substance that prevents visible growth of a microorganism in a broth or agar (B569324) dilution assay.[15][16] | High (Microdilution) | Provides quantitative data on antimicrobial potency.[15] | In vitro results may not always translate to in vivo efficacy. |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This is a common and straightforward assay to evaluate the free radical scavenging potential of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (positive control)
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7] Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Assay Reaction: In a 96-well plate, add a specific volume of the test compound solutions to the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution). Include a control with only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.[7][18]
-
Data Analysis: The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution.[19] The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH free radicals.[19]
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Mandatory Visualizations
Experimental Workflow for Bioassay Validation
Caption: Workflow for the in vitro validation of this compound activity.
Potential Signaling Pathway: NF-κB in Inflammation and Cancer
Many phenolic compounds exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation, making it a relevant target for compounds like this compound.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. thieme-connect.de [thieme-connect.de]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. iomcworld.com [iomcworld.com]
- 20. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
- 21. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of 4-Formyl-3-hydroxybenzoic Acid and Other Phenolic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Antioxidant Performance of Phenolic Acids with Supporting Experimental Data.
In the landscape of antioxidant research, phenolic acids are a cornerstone of investigation due to their potent free-radical scavenging capabilities and their potential in mitigating oxidative stress-related diseases. This guide provides a comparative overview of the antioxidant properties of 4-Formyl-3-hydroxybenzoic acid alongside other well-studied phenolic acids.
Quantitative Comparison of Antioxidant Activities of Common Phenolic Acids
The antioxidant capacity of phenolic acids is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values are also used, where higher values signify greater antioxidant potential.
Below is a summary of reported antioxidant activities for several key phenolic acids.
| Phenolic Acid | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe²⁺/µM) | ORAC (µmol TE/µmol) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Gallic Acid | 2.42 - 9.8[1] | 9.51[2] | 494 - 5033 (µM Fe²⁺)[3] | 50 - 92 (µM TE)[3] |
| Protocatechuic Acid | >1000[1] | ~15 | 149 ± 10.0[4] | Data not available |
| Vanillic Acid | >1000[3] | ~30 | Lowest among tested hydroxybenzoic acids[3] | Similar to ferulic acid at 2.5 µM[3] |
| Caffeic Acid | 50 | 9.9 | Data not available | Data not available |
| Ferulic Acid | 76 | 9.9 | Data not available | Similar to vanillic acid at 2.5 µM[3] |
Structural Insight into the Antioxidant Potential of this compound
The antioxidant activity of phenolic acids is intrinsically linked to their chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. The presence of the carboxyl (-COOH) and formyl (-CHO) groups also influences the molecule's reactivity.
-
Hydroxyl Group: The phenolic hydroxyl group is the primary site for radical scavenging. This compound possesses one hydroxyl group. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. For instance, gallic acid, with three hydroxyl groups, consistently demonstrates very high antioxidant capacity.[1]
-
Formyl Group: The formyl (aldehyde) group is an electron-withdrawing group. Its presence on the aromatic ring can influence the hydrogen-donating ability of the adjacent hydroxyl group, which may impact its radical scavenging efficiency.
-
Carboxyl Group: The carboxylic acid group also influences the electronic properties of the aromatic ring and the molecule's overall polarity.
Based on these structural features, it can be hypothesized that this compound would exhibit antioxidant properties, though likely less potent than polyhydroxylated phenolic acids like gallic acid or protocatechuic acid. Experimental validation is necessary to confirm this hypothesis.
Experimental Protocols for Key Antioxidant Assays
For reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) and store it in the dark at 4°C.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol).
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add various concentrations of the sample or standard solutions.
-
Add the DPPH solution to each well or tube.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the antioxidant concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the sample or standard solutions to the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the antioxidant.
-
-
Measurement and Calculation:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Prepare a standard solution of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to the FRAP reagent.
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents (e.g., in µmol Fe(II) per gram of sample).
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in antioxidant capacity assessment and the biological action of phenolic acids, the following diagrams are provided.
Caption: A generalized workflow for the comparative analysis of antioxidant properties using common in vitro assays.
Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. One of the most critical of these is the Keap1-Nrf2 pathway.
Caption: The Keap1-Nrf2 signaling pathway, a key mechanism for cellular antioxidant defense activated by phenolic acids.
Conclusion
While a direct quantitative comparison of the antioxidant properties of this compound with other phenolic acids is currently limited by the lack of experimental data, a qualitative assessment based on its chemical structure suggests it possesses antioxidant potential. The provided data for other common phenolic acids demonstrates the varying degrees of antioxidant efficacy among this class of compounds, largely influenced by the number and position of hydroxyl groups. The detailed experimental protocols and pathway diagrams included in this guide offer a robust framework for researchers to conduct their own comparative studies and to further explore the antioxidant mechanisms of novel phenolic compounds. Future experimental investigation into the antioxidant capacity of this compound is warranted to fully elucidate its potential role in mitigating oxidative stress.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. Showing Compound 4-Hydroxybenzaldehyde (FDB010504) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-Formyl-3-hydroxybenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical parameter that directly impacts its safety, efficacy, and stability. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 4-Formyl-3-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for the separation, identification, and quantification of chemical compounds and their impurities.[1] This guide details a robust HPLC method for the purity assessment of this compound and compares its performance with alternative methods such as melting point determination and Thin Layer Chromatography (TLC).
Primary Method: High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method is the recommended approach for the routine quality control of this compound. This method is designed to effectively separate the main compound from potential process-related impurities, such as unreacted starting materials or by-products.
Experimental Protocol: HPLC Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile (B52724).
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the same diluent to a final concentration of 1.0 mg/mL.
Hypothetical HPLC Data Summary
The following table summarizes expected results from the HPLC analysis of a synthesized batch of this compound.
| Peak No. | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | p-Hydroxybenzoic Acid (Impurity) | 5.8 | 0.45 |
| 2 | This compound | 12.2 | 99.50 |
| 3 | Unknown Impurity | 15.1 | 0.05 |
Alternative Purity Assessment Methods
While HPLC is the gold standard for quantitative purity analysis, other simpler techniques can provide a preliminary or qualitative assessment of purity.
Experimental Protocol: Melting Point Determination
Melting point analysis is a traditional and straightforward method to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.[1]
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the dried synthesized this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten.
-
-
Interpretation: A sharp melting point range close to the literature value (235-240 °C) indicates high purity.[2][3]
Experimental Protocol: Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique to separate components of a mixture and assess the presence of impurities.
-
Apparatus: TLC plates (e.g., silica (B1680970) gel 60 F254), developing chamber, UV lamp (254 nm).
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v) with a few drops of acetic acid.
-
Procedure:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
-
Interpretation: A single spot for the sample that corresponds to the reference standard indicates a relatively pure compound. The presence of additional spots suggests impurities.
Comparative Analysis of Methods
The choice of analytical method depends on the required level of accuracy, precision, and the purpose of the analysis.
| Parameter | HPLC | Melting Point Determination | Thin Layer Chromatography (TLC) |
| Specificity | High (can separate closely related impurities) | Low (any impurity can affect the melting point) | Moderate (depends on the mobile phase) |
| Sensitivity | High (can detect trace impurities) | Low | Moderate |
| Quantification | Excellent (provides accurate percentages) | No | Semi-quantitative at best |
| Precision | High | Low | Low |
| Throughput | Moderate | High | High |
| Expertise | High | Low | Low |
Visualizing the Workflow and Decision Logic
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: Workflow for Purity Assessment.
Caption: Decision-Making in Purity Analysis.
Conclusion
For the definitive purity assessment of synthesized this compound, a validated HPLC method is indispensable. It offers unparalleled specificity, sensitivity, and quantitative accuracy, which are crucial for ensuring the quality of pharmaceutical intermediates and APIs. While melting point determination and TLC are valuable for rapid, preliminary checks, they lack the quantitative power and precision of HPLC. Therefore, a combined approach, utilizing TLC and melting point for initial screening, followed by HPLC for final, quantitative confirmation, represents a robust and efficient strategy in a research and development setting.
References
A Comparative Guide to Aromatic Formylation: Synthesizing 4-Formyl-3-hydroxybenzoic Acid and Related Phenolic Aldehydes
In the landscape of organic synthesis, the introduction of a formyl group onto an aromatic ring is a pivotal transformation, paving the way for a vast array of complex molecules, including active pharmaceutical ingredients. The synthesis of specific phenolic aldehydes, such as 4-Formyl-3-hydroxybenzoic acid, requires a careful selection of formylating agents and reaction conditions to achieve desired yields and regioselectivity. This guide provides an objective comparison of classical formylation methods, offering insights into their mechanisms, advantages, and limitations, supported by experimental data for researchers, scientists, and drug development professionals.
The Role of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an aldehyde—which allow for a variety of subsequent chemical modifications. For instance, it serves as a precursor for the synthesis of Schiff base ligands for metal complexes and pH-sensitive fluorescent probes. The challenge often lies in the efficient and selective synthesis of this and structurally similar molecules. This guide, therefore, focuses on comparing the primary methods used to achieve such aromatic formylations.
Performance Comparison of Aromatic Formylation Methods
The choice of a formylating agent and method is critical and depends on the substrate's reactivity, the desired regioselectivity, and the overall efficiency of the reaction. Below is a comparative summary of key formylation reactions applicable to phenolic substrates.
| Method | Formylating Agent/Reagents | Typical Substrates | General Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH) | Phenols, naphthols, electron-rich heterocycles[2][3] | Biphasic, aqueous-organic, heating often required[2][3] | Moderate to good (often <50% for simple phenols)[4] | Operates under basic conditions, does not require anhydrous setup.[5] | Often results in a mixture of ortho and para isomers, can be low yielding.[4] |
| Vilsmeier-Haack Reaction | DMF or other formamide, POCl₃ or SOCl₂ | Electron-rich arenes, including phenols and anilines[6][7] | Generally mild, often at or below room temperature.[6][7] | Good to excellent (can be >90%)[8] | High regioselectivity for the para position, mild conditions.[6][7] | The Vilsmeier reagent is a weaker electrophile, requiring activated substrates.[7] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols and anilines with strong electron-donating groups.[9][10] | Acidic conditions (e.g., acetic acid, glyceroboric acid), elevated temperatures.[4][9] | Often low and variable (15-50%).[11] | Primarily gives ortho-formylation, useful for specific isomers.[9] | Generally inefficient, can result in complex mixtures.[9][11] |
| Gattermann Reaction | HCN and HCl (or Zn(CN)₂/HCl) with a Lewis acid catalyst (e.g., AlCl₃) | Phenols, phenolic ethers, and other activated aromatic compounds.[12][13] | Anhydrous, acidic conditions.[13] | Moderate to good. | Applicable to phenols and their ethers.[12] | Use of highly toxic hydrogen cyanide is a major drawback.[13] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these formylation reactions. Below are representative protocols for the Vilsmeier-Haack and Duff reactions, which are commonly employed for phenolic substrates.
Vilsmeier-Haack Formylation of a Phenolic Compound
This protocol is a general representation of the Vilsmeier-Haack reaction for the formylation of an activated aromatic substrate.
Materials:
-
Substrate (e.g., a substituted phenol) (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Sodium acetate
-
Diethyl ether
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the substrate in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
After the reaction is complete (monitored by TLC), cool the mixture again to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
Duff Reaction for Ortho-Formylation of a Phenol (B47542)
This protocol describes a typical Duff reaction for the synthesis of ortho-hydroxybenzaldehydes.
Materials:
-
Phenolic substrate (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.5-2.0 eq)
-
Glycerol (B35011) or acetic acid (solvent)
-
Boric acid (if using glycerol)
-
Sulfuric acid (for hydrolysis)
Procedure:
-
In a round-bottom flask, dissolve the phenol and HMTA in the chosen solvent (e.g., a mixture of glycerol and boric acid to form glyceroboric acid).
-
Heat the reaction mixture to 150-160 °C for several hours.
-
Cool the mixture and then hydrolyze the intermediate by adding a dilute solution of sulfuric acid.
-
The product, an o-hydroxyaldehyde, is often volatile with steam and can be purified by steam distillation.
-
Further purification can be achieved by recrystallization or chromatography.
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms of these reactions is key to predicting their outcomes and troubleshooting experimental issues.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the activated ring.
References
- 1. chembk.com [chembk.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
Comparative Analysis of Antibody Cross-Reactivity for 4-Formyl-3-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the cross-reactivity of antibodies raised against 4-Formyl-3-hydroxybenzoic acid. Due to the absence of publicly available quantitative cross-reactivity data for antibodies targeting this specific hapten, this document serves as a template. It outlines the requisite experimental protocols and data presentation structures necessary for a comprehensive comparative analysis. The provided methodologies for Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are based on established principles for assessing antibody specificity.
Data Presentation: Comparative Cross-Reactivity Analysis
A critical aspect of evaluating antibody performance is the quantitative assessment of its binding to the target antigen versus structurally similar molecules. The following table structure is recommended for presenting such data. Hypothetical data is included for illustrative purposes.
Table 1: Cross-Reactivity Profile of Anti-4-Formyl-3-hydroxybenzoic Acid Antibody
| Compound Tested | Structure | IC50 (nM)¹ | Relative Cross-Reactivity (%)² | Binding Affinity (KD) (M)³ |
| This compound |
| 10 | 100 | 1.2 x 10⁻⁹ |
| 3-Formyl-4-hydroxybenzoic acid |
| 50 | 20 | 5.8 x 10⁻⁹ |
| 4-Carboxy-2-hydroxybenzaldehyde |
| 150 | 6.7 | 1.5 x 10⁻⁸ |
| 3,4-Dihydroxybenzoic acid |
| >1000 | <1 | >10⁻⁶ |
| Vanillic acid |
| >1000 | <1 | >10⁻⁶ |
¹IC50 (Inhibitory Concentration 50) is the concentration of the analyte that causes a 50% reduction in the assay signal in a competitive ELISA. ²Relative Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100. ³KD (Dissociation Constant) is a measure of binding affinity, determined by Surface Plasmon Resonance (SPR). A lower KD value indicates a stronger binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for determining antibody cross-reactivity using competitive ELISA and SPR.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This method is used to determine the specificity of the antibody by measuring its binding to the target antigen in the presence of potential cross-reactants.
-
Antigen Coating:
-
Prepare a 1 µg/ml solution of a this compound-protein conjugate (e.g., BSA-conjugated) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µl of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate the plate for 3 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]
-
-
Blocking:
-
Add 200 µl of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.[1]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the derivative compounds to be tested.
-
In a separate plate or tubes, pre-incubate 50 µl of each dilution with 50 µl of the anti-4-Formyl-3-hydroxybenzoic acid antibody at a predetermined optimal concentration. Incubate for 1 hour at room temperature.
-
Transfer 100 µl of the antibody-competitor mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Detection:
-
Add 100 µl of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
Add 100 µl of the substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µl of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value for each compound from its respective curve.
-
Calculate the percent cross-reactivity relative to this compound.
-
Surface Plasmon Resonance (SPR) Protocol for Binding Kinetics
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Ligand Immobilization:
-
The antibody (ligand) is typically immobilized on the sensor chip surface. This can be achieved through various chemistries, such as amine coupling.
-
Activate the sensor surface (e.g., CM5 chip) with a mixture of EDC and NHS.
-
Inject the antibody solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound and its derivatives (analytes) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions sequentially over the immobilized antibody surface, starting with the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the immobilized antibody (e.g., a low pH glycine (B1666218) solution).
-
-
Data Analysis:
-
The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound. This is recorded in a sensorgram (response units vs. time).
-
Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for a competitive ELISA and the logical relationship for determining cross-reactivity.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Logical diagram illustrating the determination of antibody cross-reactivity.
References
A Comparative Guide to the Synthetic Routes of 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Formyl-3-hydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its strategic importance necessitates efficient and reliable synthetic methods. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The primary retrosynthetic approach for this compound involves the electrophilic formylation of 3-hydroxybenzoic acid. This strategy leverages the activating and ortho-directing effects of the hydroxyl group on the aromatic ring. Three classical named reactions are commonly considered for this transformation: the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. An alternative, though less direct, pathway involves the oxidation of a corresponding methyl-substituted precursor. This guide will delve into the specifics of each of these routes.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Reimer-Tiemann | 3-Hydroxybenzoic acid | Chloroform (B151607) (CHCl₃), Sodium Hydroxide (B78521) (NaOH) | Ethanol (B145695)/Water | 70-80 | 2-4 | Moderate |
| Duff Reaction | 3-Hydroxybenzoic acid | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Acetic Acid | 100-120 | 4-6 | Low |
| Vilsmeier-Haack | 3-Hydroxybenzoic acid | N,N-Dimethylformamide (DMF), POCl₃ | Dichloromethane (B109758) | 0 - rt | 2-5 | Good |
Note: The yields and reaction conditions are based on typical procedures and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) in a basic medium, which then acts as the electrophile.[2]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-hydroxybenzoic acid (1.0 eq) in a solution of sodium hydroxide (4.0 eq) in water.
-
Add ethanol to the mixture to ensure homogeneity.
-
Heat the solution to 70-80 °C with stirring.
-
Slowly add chloroform (3.0 eq) dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 70-80 °C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3] This method is known for its simplicity, although it often provides lower yields compared to other formylation techniques.[3]
Protocol:
-
In a round-bottom flask, suspend 3-hydroxybenzoic acid (1.0 eq) and hexamethylenetetramine (1.5 eq) in glacial acetic acid.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 4-6 hours.
-
Cool the reaction mixture and pour it into a beaker containing ice-water.
-
Acidify the mixture with concentrated hydrochloric acid and heat to hydrolyze the intermediate.
-
Cool the solution to induce precipitation of the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings.[4][5][6] This method is generally efficient and proceeds under mild conditions.[7]
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) in dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-hydroxybenzoic acid (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualization of Synthetic Pathways
The logical relationships between the starting material and the product through the different synthetic routes are illustrated in the following diagram.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route for the preparation of this compound depends on several factors, including the desired yield, available reagents, and reaction scale. The Vilsmeier-Haack reaction generally offers the best yields under mild conditions, making it a favorable choice for many applications. The Reimer-Tiemann reaction provides a viable alternative, although yields can be more moderate. The Duff reaction, while straightforward, is often the least efficient in terms of yield. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or development project.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. name-reaction.com [name-reaction.com]
- 7. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the Reactivity of the Aldehyde Group in 4-Formyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the aldehyde group in 4-Formyl-3-hydroxybenzoic acid against other common aromatic aldehydes. Supported by established chemical principles and experimental data, this document aims to assist researchers in predicting reaction outcomes, designing synthetic routes, and understanding the chemical behavior of this versatile molecule in various applications, including drug development.
The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly influence this reactivity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to lower reactivity.
This compound possesses both a hydroxyl (-OH) group, which is an electron-donating group through resonance (activating), and a carboxylic acid (-COOH) group, which is an electron-withdrawing group (deactivating). The position of these substituents relative to the aldehyde group dictates their overall electronic influence. The hydroxyl group at the meta position to the carboxyl group and ortho to the formyl group will have a complex interplay of these effects.
Comparative Reactivity Analysis
To benchmark the reactivity of this compound, we compare it with a set of standard aromatic aldehydes with varying electronic properties:
-
Benzaldehyde (B42025): The unsubstituted parent compound.
-
4-Nitrobenzaldehyde: Contains a strong electron-withdrawing nitro group.
-
4-Methoxybenzaldehyde: Contains a strong electron-donating methoxy (B1213986) group.
The following table summarizes the expected and observed relative reactivities in key chemical transformations. The reactivity of this compound is anticipated to be intermediate, influenced by the competing electronic effects of its substituents.
| Aldehyde | Substituent Effects | Expected Relative Reactivity (Nucleophilic Addition) | Expected Relative Reactivity (Oxidation) |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-NO₂) | Highest | Highest |
| This compound | Electron-Withdrawing (-COOH), Electron-Donating (-OH) | Intermediate | Intermediate to High |
| Benzaldehyde | None (Reference) | Moderate | Moderate |
| 4-Methoxybenzaldehyde | Strong Electron-Donating (-OCH₃) | Lowest | Lowest |
Experimental Protocols for Benchmarking Reactivity
The following are detailed methodologies for key experiments that can be used to quantitatively and qualitatively compare the reactivity of this compound.
Protocol 1: Kinetics of Schiff Base Formation via UV-Vis Spectroscopy
This experiment quantitatively determines the rate of reaction between an aldehyde and a primary amine to form a Schiff base. The reaction can be monitored by observing the formation of the imine product, which often has a distinct UV-Vis absorption profile compared to the reactants.
Materials:
-
This compound
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
Aniline (B41778) (or other suitable primary amine)
-
Absolute Ethanol (Spectroscopic Grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare stock solutions of each aldehyde (0.01 M) and aniline (0.1 M) in absolute ethanol.
-
Equilibrate the spectrophotometer and the stock solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix 1.0 mL of the aldehyde stock solution with 1.0 mL of absolute ethanol.
-
Record the initial absorbance spectrum of the aldehyde solution.
-
Initiate the reaction by adding 1.0 mL of the aniline stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the λmax of the Schiff base product at fixed time intervals.
-
Continue data collection until the reaction reaches completion (i.e., the absorbance value stabilizes).
-
Repeat the procedure for each of the other aldehydes.
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at completion and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing k' by the concentration of the amine.
Protocol 2: Qualitative Reactivity Comparison using Tollens' Test
Tollens' test is a classic qualitative method to distinguish aldehydes from ketones. The rate of formation of the silver mirror can be used as a qualitative measure of the aldehyde's reactivity towards oxidation.[1][2][3]
Materials:
-
Aldehyde samples
-
Silver nitrate (B79036) (AgNO₃) solution (5%)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Ammonia (B1221849) (NH₃) solution (concentrated)
-
Test tubes
-
Water bath
Procedure:
-
To a clean test tube, add 2 mL of the 5% silver nitrate solution.
-
Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.
-
Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is the Tollens' reagent.
-
Add 2-3 drops of the aldehyde to be tested to the freshly prepared Tollens' reagent.
-
Gently warm the test tube in a water bath (do not boil).
-
Observe the time taken for the formation of a silver mirror on the inner wall of the test tube. A faster formation indicates higher reactivity.
Protocol 3: Wittig Reaction with a Stabilized Ylide
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones.[2][4][5] The reactivity of the aldehyde can be compared by running competitive reactions or by monitoring the disappearance of the aldehyde over time.
Materials:
-
Aldehyde samples
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Add sodium hydride portion-wise at 0 °C and then stir the mixture at room temperature for 1 hour to form the ylide.
-
In separate reaction vessels, dissolve each aldehyde in anhydrous THF.
-
Add the ylide solution to each of the aldehyde solutions at 0 °C.
-
Allow the reactions to proceed at room temperature and monitor the consumption of the starting aldehyde by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.
-
The relative rates of reaction can be determined by comparing the consumption of each aldehyde over time.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the general mechanism of the Schiff base formation.
Caption: Workflow for determining the kinetics of Schiff base formation using UV-Vis spectroscopy.
Caption: Generalized mechanism for the formation of a Schiff base from an aldehyde and a primary amine.
Conclusion
The reactivity of the aldehyde group in this compound is governed by the interplay of its hydroxyl and carboxylic acid substituents. Based on the principles of physical organic chemistry, its reactivity in nucleophilic addition reactions is expected to be higher than that of benzaldehyde but lower than that of 4-nitrobenzaldehyde. The provided experimental protocols offer a framework for researchers to quantitatively and qualitatively benchmark its reactivity against other aldehydes, enabling more informed decisions in synthetic chemistry and drug development.
References
Safety Operating Guide
Proper Disposal of 4-Formyl-3-hydroxybenzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 4-Formyl-3-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound presents several health risks that necessitate careful handling.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation.[1][2][3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1][2] | P261: Avoid breathing dust.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |
| Respiratory Irritation (Category 3) | May cause respiratory irritation.[4][5] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6][7]
Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste.
1. Waste Collection and Storage:
-
Do not mix: Do not mix this compound with other waste streams, especially incompatible chemicals.
-
Container: Collect the waste in its original container or a clearly labeled, compatible, and sealable waste container. Ensure the container is in good condition.
-
Labeling: Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Note the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4][8][9]
2. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For solid material, carefully sweep it up and place it into a suitable, labeled container for disposal.[5][8]
-
Clean the affected area thoroughly.
-
Report any significant spills to your institution's Environmental Health and Safety (EHS) department.
3. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted through an approved and licensed waste disposal contractor.[5][6][8][9] Contact your institution's EHS or equivalent department to arrange for a pickup.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[7][8][10] These regulations are paramount and supersede any general guidance.
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][8] It is crucial to prevent its release into the environment.[1]
Experimental Protocols for Chemical Deactivation (General Guidance)
One general approach for aldehyde waste is oxidation to the corresponding carboxylic acid, which is often less toxic.[11] Another approach is deactivation to reduce toxicity.[12] These methods typically involve chemical reactions and require careful control and subsequent analytical verification to ensure complete treatment.
It is strongly recommended to consult with your EHS department before attempting any chemical deactivation of this compound. They can provide institution-approved protocols or confirm that professional disposal is the required and safest option.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound 95 619-12-5 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling 4-Formyl-3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Formyl-3-hydroxybenzoic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Furthermore, it may cause an allergic skin reaction and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety goggles with side shields or a face shield | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Skin | Chemical-resistant gloves (Butyl rubber or Nitrile) and a lab coat | Butyl rubber gloves offer excellent protection against aldehydes and acids.[4][5][6] Nitrile gloves are a suitable alternative, providing good resistance to a range of chemicals.[4][6][7][8] Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical. A fully buttoned lab coat should be worn to protect against skin exposure. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. Use of a respirator may require a formal respiratory protection program, including fit testing. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering and Administrative Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that a calibrated and recently tested eyewash station and safety shower are readily accessible in the immediate work area.
-
Work Area: Maintain a clean and organized workspace to minimize the risk of spills.[9]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all the required PPE as specified in the table above.
3. Weighing and Dispensing:
-
To prevent the generation of dust, handle the solid compound with care. Use a spatula for transfers.
-
If possible, weigh the chemical directly into a sealable container within the fume hood.
4. Post-Handling Procedures:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all equipment used during the procedure.
-
Dispose of all contaminated disposable PPE, such as gloves, as hazardous waste.
Spill Management Plan
In the event of a spill, follow these procedures:
1. Immediate Actions:
-
Alert colleagues in the immediate vicinity.
-
If the spill is large or involves other hazardous materials, evacuate the area and follow your institution's emergency procedures.
2. Small, Contained Solid Spill Cleanup:
-
Assess the Situation: Ensure you can clean the spill safely without risk of significant exposure.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator, gloves, and eye protection.
-
Containment: Carefully cover the spill with a dry, absorbent material to prevent the powder from becoming airborne.[9][10]
-
Cleanup: Gently sweep the absorbed material into a designated hazardous waste container using a plastic scoop or other non-sparking tools.[9][10] Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the hazardous waste container and arrange for its disposal through your institution's environmental health and safety office.
Disposal Plan
Waste containing this compound is considered hazardous and must be disposed of following institutional and local regulations. Do not dispose of this chemical down the drain or in regular trash.[11]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
Label the waste container with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity, and the date.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.[12]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. vumc.org [vumc.org]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. trueppeusa.com [trueppeusa.com]
- 5. safeopedia.com [safeopedia.com]
- 6. vdp.com [vdp.com]
- 7. safetyvestsandmore.com [safetyvestsandmore.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. acs.org [acs.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
